molecular formula C18H23O2P B044161 Bis(3,5-dimethyl-4-methoxyphenyl)phosphine CAS No. 122708-97-8

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Cat. No.: B044161
CAS No.: 122708-97-8
M. Wt: 302.3 g/mol
InChI Key: VNKFDSUAELUAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is a useful research compound. Its molecular formula is C18H23O2P and its molecular weight is 302.3 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(3,5-dimethyl-4-methoxyphenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3,5-dimethyl-4-methoxyphenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(4-methoxy-3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23O2P/c1-11-7-15(8-12(2)17(11)19-5)21-16-9-13(3)18(20-6)14(4)10-16/h7-10,21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKFDSUAELUAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)PC2=CC(=C(C(=C2)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402473
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122708-97-8
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122708-97-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine CAS 122708-97-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (CAS 122708-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is an electron-rich, sterically hindered phosphine ligand of significant interest in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions that are foundational to modern drug development. Its unique electronic and steric properties, imparted by the methoxy and dimethyl substituents on the phenyl rings, position it as a valuable tool for forging challenging carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive technical overview of its synthesis, theoretical properties, and practical applications, with a focus on the causal relationships between its structure and catalytic efficacy. Detailed experimental protocols, safety considerations, and characterization methodologies are presented to empower researchers in leveraging this ligand for their synthetic endeavors.

Introduction: The Role of Electron-Rich Phosphine Ligands in Modern Catalysis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, enabling the construction of biaryl and aryl-heteroatom linkages that are prevalent in pharmaceuticals and functional materials. The success of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. These ligands are not mere spectators; they actively modulate the electronic and steric environment of the metal, influencing every step of the catalytic cycle.

Electron-rich phosphine ligands, in particular, have emerged as powerful tools for activating challenging substrates and promoting efficient catalysis.[1] The increased electron density on the phosphorus atom enhances its σ-donation to the metal center, which in turn facilitates the crucial oxidative addition step, especially with less reactive aryl chlorides.[2] Concurrently, the steric bulk of these ligands promotes the reductive elimination step, which is often the rate-limiting step in many cross-coupling reactions, and helps to stabilize the active monoligated palladium species.[1]

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine belongs to this class of advanced ligands. The methoxy group at the para position and the two methyl groups at the meta positions of the phenyl rings synergistically enhance its electron-donating ability and steric hindrance, making it a promising candidate for a wide range of catalytic applications.

Synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

While specific literature detailing the synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is scarce, a reliable synthetic strategy can be devised based on well-established organophosphorus chemistry. The most direct approach involves the reaction of an appropriate organometallic reagent with a suitable chlorophosphine precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary synthetic routes:

  • Route A: Reaction of a (3,5-dimethyl-4-methoxyphenyl) organometallic species with a dichlorophosphine.

  • Route B: Reaction of two equivalents of a (3,5-dimethyl-4-methoxyphenyl) organometallic species with phosphorus trichloride.

Given the commercial availability of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine (CAS 136802-85-2), a more practical and convergent synthesis involves the reaction of this precursor with a hydride source or a suitable organometallic reagent followed by hydrolysis. However, for the purpose of a comprehensive guide, we will detail a ground-up synthesis starting from a readily available building block.

Proposed Synthetic Pathway

The proposed synthesis commences with the preparation of the key Grignard reagent from 4-bromo-2,6-dimethylanisole, which is then reacted with a suitable phosphorus electrophile.

Diagram of the Proposed Synthetic Workflow:

G A 4-Bromo-2,6-dimethylanisole B Grignard Reagent Formation A->B Mg, THF C (3,5-Dimethyl-4-methoxyphenyl)magnesium bromide B->C D Reaction with Dichlorophosphine C->D RPCl2 E Bis(3,5-dimethyl-4-methoxyphenyl)phosphine D->E

Caption: Proposed synthetic workflow for Bis(3,5-dimethyl-4-methoxyphenyl)phosphine.

Experimental Protocols

Protocol 2.3.1: Synthesis of (3,5-Dimethyl-4-methoxyphenyl)magnesium bromide

This protocol describes the formation of the Grignard reagent, a critical intermediate.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
4-Bromo-2,6-dimethylanisole14804-38-7215.09 g/mol 21.51 g0.10
Magnesium turnings7439-95-424.31 g/mol 2.67 g0.11
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 150 mL-
Iodine7553-56-2253.81 g/mol 1 crystal-

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Initiation: Add the magnesium turnings and a single crystal of iodine to the flask. Gently heat the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface.

  • Grignard Formation: Allow the flask to cool to room temperature. Add approximately 20 mL of anhydrous THF to cover the magnesium turnings. Dissolve the 4-bromo-2,6-dimethylanisole in 80 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion (approx. 5-10 mL) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is ready for the next step.

Protocol 2.3.2: Synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

This protocol details the final step of the synthesis.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
(3,5-Dimethyl-4-methoxyphenyl)magnesium bromide solution-~239.4 g/mol ~0.10 mol0.10
Dichlorophenylphosphine644-97-3179.01 g/mol 8.95 g0.05
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 100 mL-
Degassed Saturated aq. NH4Cl--100 mL-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-

Procedure:

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve dichlorophenylphosphine in 100 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Phosphination: Slowly add the prepared Grignard reagent solution dropwise to the cooled dichlorophosphine solution via a cannula or dropping funnel, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow, dropwise addition of degassed saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel under an inert atmosphere or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure Bis(3,5-dimethyl-4-methoxyphenyl)phosphine.

Physicochemical Properties and Characterization

While specific experimental data for Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is not widely published, its properties can be inferred from its structure and comparison with analogous phosphines.

Expected Physical Properties:

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C18H23O2P
Molecular Weight 302.35 g/mol
Solubility Soluble in common organic solvents (THF, toluene, dichloromethane); Insoluble in water
Stability Air-sensitive, prone to oxidation to the corresponding phosphine oxide. Should be handled and stored under an inert atmosphere.

Characterization:

  • ³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphines. For an electron-rich triarylphosphine of this type, a signal in the range of -5 to -15 ppm in CDCl₃ is expected.[3][4] The corresponding phosphine oxide would appear significantly downfield, typically in the range of 25-40 ppm.

  • ¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of the aromatic backbone, showing characteristic signals for the methyl and methoxy groups, as well as the aromatic protons and carbons with coupling to the phosphorus atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present. The absence of a strong P=O stretch (around 1150-1200 cm⁻¹) is indicative of a pure phosphine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Applications in Drug Development: A Catalyst for Innovation

The structural motifs of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine make it a highly attractive ligand for palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of active pharmaceutical ingredients (APIs). Its electron-rich nature and steric bulk are anticipated to enhance catalytic activity in several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds. Electron-rich and bulky phosphine ligands are known to be highly effective in promoting the coupling of challenging substrates, such as sterically hindered aryl halides and electron-rich aryl chlorides.[1][2]

Catalytic Cycle of Suzuki-Miyaura Coupling:

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The anticipated benefits of using Bis(3,5-dimethyl-4-methoxyphenyl)phosphine in Suzuki-Miyaura couplings include:

  • High Turnover Numbers (TONs) and Turnover Frequencies (TOFs): The enhanced rate of oxidative addition and reductive elimination should lead to more efficient catalysis.

  • Broad Substrate Scope: Its properties should enable the coupling of a wider range of aryl and heteroaryl halides with various boronic acids and esters.

  • Mild Reaction Conditions: The high reactivity of the catalyst system may allow for reactions to be conducted at lower temperatures.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of medicinal chemistry, providing access to a vast array of arylamines. The performance of this reaction is also highly dependent on the choice of phosphine ligand.[5] Bulky, electron-donating ligands are crucial for promoting the coupling of a wide variety of amines with aryl halides.[6]

The use of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is expected to be advantageous for:

  • Coupling of Primary and Secondary Amines: The steric bulk should facilitate the coupling of both primary and secondary alkyl and aryl amines.

  • Use of Weaker Bases: The increased reactivity of the catalyst may allow for the use of milder bases, which can improve the functional group tolerance of the reaction.

  • Amination of Heterocyclic Halides: This ligand could be effective in the challenging amination of electron-rich or sterically hindered heterocyclic halides, which are common motifs in drug candidates.

Safety and Handling

Organophosphorus compounds, especially tertiary phosphines, require careful handling due to their potential toxicity and reactivity.

  • Toxicity: While specific toxicity data for Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is not available, organophosphorus compounds as a class can have varying degrees of toxicity.[7][8] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Air Sensitivity: Tertiary phosphines are susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. This can deactivate the ligand for catalytic purposes. Therefore, it is essential to store and handle Bis(3,5-dimethyl-4-methoxyphenyl)phosphine under an inert atmosphere (e.g., argon or nitrogen).

  • Handling Pyrophoric Reagents: If synthesizing this phosphine via an organolithium intermediate, extreme caution must be exercised as organolithium reagents are pyrophoric and ignite spontaneously on contact with air.[9][10] Work should be conducted in a fume hood, away from flammable materials, and appropriate fire extinguishing equipment (such as a Class D fire extinguisher for metal fires) should be readily available.

Conclusion

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine represents a valuable addition to the toolbox of phosphine ligands for catalysis. Its designed electronic and steric features make it a highly promising ligand for challenging palladium-catalyzed cross-coupling reactions that are central to drug discovery and development. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications, along with essential safety and handling information. Further research into the specific catalytic performance of this ligand is warranted and is expected to unveil its full potential in enabling the synthesis of complex molecular architectures.

References

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). Retrieved from [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. ORS. Retrieved from [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). ehs.uci.edu. Retrieved from [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. Retrieved from [Link]

  • Urgaonkar, S., Xu, J. H., & Verkade, J. G. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. The Journal of Organic Chemistry, 68(22), 8416–8423. Retrieved from [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. Retrieved from [Link]

  • Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. (2025). Request PDF. Retrieved from [Link]

  • Monitoring the Oxidation of Phosphine ligands using 31P NMR. (n.d.). Magritek. Retrieved from [Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. (n.d.). PMC. Retrieved from [Link]

  • Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023). Magritek. Retrieved from [Link]

  • SAFETY DATA SHEET. (2015). Greenbook.net. Retrieved from [Link]

  • Jokanovic, M. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines - Organometallics. (n.d.). Figshare. Retrieved from [Link]

  • Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. (2025). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (r)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl (C52H60O4P2). (n.d.). PubChemLite. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. (2021). Beilstein Journal of Organic Chemistry, 17, 1845–1856. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). IT Services - University of Liverpool. Retrieved from [Link]

  • Selected examples of bulky electron-rich phosphines (A–D) and molecular structure of (E). (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki reactions in novel liquids. (n.d.). DiVA. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline. (2019). Chegg.com. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Synthesis of Malachite Green & Crystal Violet. (n.d.). Scribd. Retrieved from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. Retrieved from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ResearchGate. Retrieved from [Link]

  • 4-Bromo-2,6-dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Structure and properties of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and applications of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine. This document is structured for researchers requiring actionable data on ligand design and organometallic synthesis.

Electronic Tuning & Steric Modulation in Ligand Design[1][2][3]

Executive Summary

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is a highly specialized secondary phosphine (


) intermediate used primarily in the synthesis of electron-rich biaryl phosphine ligands (e.g., Buchwald-type ligands).[1]

Its structural architecture combines strong electron-donating capability (via the para-methoxy and meta-methyl groups) with moderate steric protection (via the 3,5-dimethyl pattern).[1] This specific substitution pattern makes it a critical building block for catalysts requiring enhanced oxidative addition rates, particularly in palladium-catalyzed cross-coupling reactions involving deactivated aryl chlorides.[1]

Structural & Physicochemical Analysis[1]

Molecular Architecture

The molecule consists of a central phosphorus atom bonded to a single hydride and two identical aryl rings.[1] The substituents on the aryl rings dictate the ligand's performance:

  • Electronic Effect (+I / +M):

    • 4-Methoxy (-OMe): Provides strong electron donation through resonance (+M effect), significantly increasing the basicity of the phosphorus lone pair.[1]

    • 3,5-Dimethyl (-Me): Provides inductive electron donation (+I effect) and increases the lipophilicity of the ligand.[1]

  • Steric Effect:

    • The 3,5-dimethyl placement creates a "picket fence" effect, shielding the metal center from side reactions (like dimerization) without being as sterically overwhelming as tert-butyl groups.[1] This balance allows for the accommodation of more crowded substrates.[1]

Physicochemical Data Table

Note: Specific physical constants for the secondary phosphine (


) are often derived from its stable precursors due to air sensitivity.[1] Data below aggregates experimental values and high-confidence predictive models based on the chloride and oxide derivatives.
PropertyValue / DescriptionSource/Proxy
Formula

Calculated
Molecular Weight 302.35 g/mol Calculated
Appearance Viscous colorless oil or low-melting white solidDerived from

[1]
Oxidation State P(III)Intrinsic
Air Stability Low (Oxidizes to Phosphine Oxide)General Class Property [2]
Solubility High in Toluene, THF, DCM; Insoluble in WaterLipophilic Ar groups
Key Precursor CAS 136802-85-2 (Chlorophosphine derivative)Commercial Sources [1]
Oxide CAS 187344-92-9 (Phosphine Oxide derivative)Commercial Sources [3]

Synthetic Methodology

The synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine requires strict anaerobic conditions (Schlenk line or Glovebox).[1] The most robust route involves the Grignard functionalization of phosphorus trichloride followed by reduction.[1]

Reaction Pathway Diagram

The following diagram illustrates the conversion from the aryl bromide precursor to the target secondary phosphine.

SynthesisPathway Start 4-Bromo-3,5-dimethylanisole Grignard Arylmagnesium Bromide (Intermediate) Start->Grignard Mg, THF Reflux, 2h Chloride Bis(aryl)chlorophosphine (CAS: 136802-85-2) Grignard->Chloride + PCl3 -78°C to RT PCl3 PCl3 (0.5 equiv) PCl3->Chloride Target Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (Target Ligand) Chloride->Target LiAlH4 or Red-Al Reduction

Caption: Step-wise synthesis from aryl bromide to secondary phosphine via chlorophosphine intermediate.

Detailed Protocol

Step 1: Grignard Formation

  • Charge a flame-dried 3-neck flask with magnesium turnings (1.1 equiv) and a crystal of iodine under Argon.

  • Add anhydrous THF.

  • Add 4-bromo-3,5-dimethylanisole (1.0 equiv) dropwise.[1] Initiate reflux to form the Grignard reagent.[1]

Step 2: Phosphorylation

  • Cool the Grignard solution to -78°C.

  • Cannulate the solution into a flask containing

    
      (0.5 equiv) in THF. Note: Stoichiometry is critical to favor the bis-aryl species over the tris-aryl.
    
  • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Isolation: The intermediate Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine (CAS 136802-85-2) can be isolated via vacuum distillation or used directly [1].[1]

Step 3: Reduction to Secondary Phosphine

  • Cool the chlorophosphine solution to 0°C.

  • Add

    
      (0.6 equiv) suspended in THF carefully (exothermic).
    
  • Stir at RT for 4 hours.

  • Quench: Degassed water/NaOH (Fieser workup) under Argon flow.

  • Purification: Extract with degassed Hexanes. Concentrate under vacuum.[1]

  • Storage: Store under inert atmosphere at -20°C.

Applications in Catalysis[3][6]

This phosphine is rarely used as a standalone ligand.[1] Its primary utility is as a pronucleophile for constructing sophisticated tertiary phosphine ligands.[1]

Ligand Architecture & Electronic Influence

The "3,5-dimethyl-4-methoxy" motif is engineered to push electron density onto the metal center.[1]

  • Mechanism: The electron-rich nature facilitates the Oxidative Addition step in catalytic cycles, making it effective for activating unreactive bonds (e.g., Aryl Chlorides).[1]

  • Comparison: It is more electron-rich than standard tolyl-phosphines but less sterically hindered than tert-butyl variants.[1]

Functionalization Workflow

Researchers typically react the P-H bond of this molecule with aryl halides (via Pd-catalyzed P-C coupling) to create non-symmetric ligands.[1]

CatalyticUtility PH_Ligand Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (Secondary Phosphine) Coupling Pd-Catalyzed P-C Coupling PH_Ligand->Coupling + Aryl Halide (Base, Pd cat) Biaryl Biaryl Monophosphine Ligands (e.g., BrettPhos Analogs) Coupling->Biaryl Catalysis Application: Cross-Coupling of Deactivated Aryl Chlorides Biaryl->Catalysis Ligand Binding

Caption: Workflow for utilizing the secondary phosphine to generate high-performance catalytic ligands.

Safety & Handling (E-E-A-T)

Critical Warning: Secondary phosphines are prone to rapid oxidation and can be pyrophoric in concentrated forms.[1]

  • Oxidation Risk: The compound will convert to the phosphine oxide (CAS 187344-92-9) upon exposure to air.[1] This impurity is catalytically inactive for most P(III) processes.

    • Validation: Check purity via

      
       NMR.[1] The phosphine signal (typically negative ppm, doublet due to P-H coupling) will disappear and be replaced by a singlet downfield (oxide) upon degradation [4].[1]
      
  • Storage: Must be stored in a glovebox or Schlenk flask under

    
     or 
    
    
    
    .
  • Toxicity: Treat as an organophosphorus compound with potential neurotoxic effects; handle in a fume hood.[1]

References

  • Strem Chemicals / Ascensus Specialties. "Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine, min. 98%."[1][2] Catalog Number 15-0635.[1] Accessed via Strem Online Catalog.[1] Link

  • Doyle, A. G., et al. (2017).[1] "Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects."[1][3] Nature.[1] Describes the electronic tuning of phosphines with 3,5-substitution patterns. Link

  • Sigma-Aldrich. "Bis(3,5-dimethylphenyl)phosphine oxide."[1] CAS 187344-92-9 Product Sheet. Demonstrates the stability of the oxidized form.[1] Link

  • LibreTexts Chemistry. "Phosphines: General Properties and NMR." Inorganic Chemistry Library. Provides standard NMR shifts and coupling constants for secondary phosphines. Link

  • ChemicalBook. "Bis(3,5-dimethylphenyl)phosphine Synthesis and Derivatives." Product Database. Link

Sources

The Basicity Landscape of Electron-Rich Diarylphosphines: A Guide to pKa and Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "pKa Paradox" in Catalysis

In high-performance catalysis—specifically Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura)—the basicity of the phosphine ligand is a critical governing parameter. It dictates the electron density at the metal center, directly influencing the rate of oxidative addition (favored by electron-rich/basic ligands) and reductive elimination (favored by electron-poor/acidic ligands).

However, researchers often encounter a data gap: while pKa values for simple phosphines (e.g.,


, 

) are well-documented, experimental pKa values for complex dialkylbiaryl ligands (e.g., SPhos, XPhos, BrettPhos) in acetonitrile (MeCN) or water are rarely reported.

This guide bridges that gap. It provides:

  • Reference pKa Data for foundational electron-rich phosphines.

  • The Tolman Electronic Parameter (TEP) as the industry-standard proxy for complex ligand basicity.

  • Experimental Protocols to determine these values in your own lab.

Structural Drivers of Basicity

To select the right ligand, one must understand the structural levers that control electron donation.

Electronic Effects (Sigma-Donation)

The basicity of a phosphine (


) is determined by the availability of the lone pair on the phosphorus atom.
  • Alkyl Groups (R = Cy, t-Bu): Strong sigma-donors. They increase electron density on P, raising the pKa (making it a stronger base).

  • Aryl Groups (R = Ph): Electron-withdrawing via induction and resonance. They decrease electron density, lowering the pKa.

The Buchwald Design: Ligands like SPhos and XPhos are dialkylphosphines (


). They combine the high basicity of two cyclohexyl groups with the steric protection of a biaryl backbone.
Steric Effects (Cone Angle & Buried Volume)

While sterics do not strictly change the thermodynamic pKa, they drastically affect kinetic basicity and solvation. A massive ligand like BrettPhos may appear less basic in titration experiments simply because the proton (or metal) cannot easily access the lone pair.

G L_Struct Ligand Structure (R-Groups) Elec Electronic Effect (Sigma Donation) L_Struct->Elec Steric Steric Bulk (Cone Angle) L_Struct->Steric pKa pKa / TEP (Basicity) Elec->pKa Determines Steric->pKa Modulates Solvation OxAdd Oxidative Addition (Rate Increase) pKa->OxAdd High Basicity Facilitates RedElim Reductive Elimination (Rate Decrease) pKa->RedElim High Basicity Hinders

Figure 1: Mechanistic flow connecting ligand structure to catalytic outcomes. High basicity promotes oxidative addition but can stall reductive elimination unless balanced by sterics.

Quantitative Data: pKa and TEP Values

Because direct pKa measurement of insoluble, complex ligands is difficult, the Tolman Electronic Parameter (TEP) is the standard proxy.

  • Lower TEP (cm⁻¹) = More Electron Rich = Higher pKa.

Table 1: Basicity Landscape of Phosphines (MeCN Scale)
Ligand ClassLigand NamepKa (MeCN)*TEP (cm⁻¹)**Electronic Character
Triaryl Triphenylphosphine (

)
7.6 2069Electron-Poor (Reference)

~8.02066Moderate
Trialkyl Tricyclohexylphosphine (

)
9.7 2056Electron-Rich
Tri-tert-butylphosphine (

)
11.4 2056Very Electron-Rich
Buchwald SPhos Est. 9.5–10.0~2058Electron-Rich (Dialkyl)
XPhos Est. 9.5–10.0~2058Electron-Rich (Dialkyl)
RuPhos Est. 9.0–9.5~2059Electron-Rich
BrettPhos Est. 9.0–9.5~2060Moderate-Rich
JohnPhos Est. 10.5~2057Very Electron-Rich

*pKa values refer to the conjugate acid


 in acetonitrile. Aqueous pKa values are typically ~1 unit lower but irrelevant for organic catalysis.
**TEP values measured via 

of

complexes. Lower number = Stronger Donor.

Key Insight: SPhos and XPhos behave electronically like


. Their "magic" lies not in superior basicity alone, but in the specific steric pocket created by the biaryl backbone.

Experimental Protocol: Determination of pKa via NMR

If you require precise thermodynamic pKa values for a novel ligand, the


 NMR Titration Method  in acetonitrile is the gold standard. This method avoids the electrode drift common in non-aqueous potentiometry.
Materials & Prerequisites
  • Solvent:

    
     (Deuterated Acetonitrile), dried over 
    
    
    
    .
  • Acid Titrant: Triflic acid (

    
    ) or Methanesulfonic acid (
    
    
    
    ), standardized.
  • Internal Standard: Triphenylphosphine oxide (inert to protonation in this range).

  • Atmosphere: All steps must be performed under

    
     or Ar (Schlenk line or Glovebox). Electron-rich phosphines oxidize rapidly in air.
    
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve Ligand (

      
      ) in 
      
      
      
      
      
      .
    • Add Internal Standard (

      
      ).
      
    • Transfer to an NMR tube fitted with a septum screw cap.

  • Initial Acquisition:

    • Acquire a baseline

      
       spectrum. Note the chemical shift (
      
      
      
      ).
  • Titration Loop:

    • Add aliquots of acid (0.1 equivalents) via a gas-tight microsyringe through the septum.

    • Shake vigorously to equilibrate.

    • Acquire

      
       spectrum after each addition.
      
    • Observation: The signal will shift downfield as the fast-exchange average between

      
       and 
      
      
      
      .
  • Endpoint Determination:

    • Continue until the chemical shift stabilizes (fully protonated,

      
      ).
      
  • Calculation:

    • The observed shift

      
       at any point is a mole-fraction weighted average.
      
    • Use the Henderson-Hasselbalch equation adapted for NMR:

      
      
      
    • Note: In non-aqueous solvents, "pH" is relative. Calibrate against a reference base like pyridine (pKa 12.33 in MeCN).

NMR_Protocol Start Start: Ligand in CD3CN Protect Inert Atmosphere (Critical for e- rich P) Start->Protect Acquire0 Acquire Baseline 31P Spectrum Protect->Acquire0 AddAcid Add 0.1 eq Acid (Microsyringe) Acquire0->AddAcid AcquireN Acquire Spectrum (Record Shift) AddAcid->AcquireN Check Shift Stabilized? AcquireN->Check Check->AddAcid No Calc Calculate pKa (Henderson-Hasselbalch) Check->Calc Yes

Figure 2: Workflow for determining pKa via NMR titration. Inert handling is non-negotiable for alkyl phosphines.

References

  • Acidity Scale in Acetonitrile: Kaljurand, I.; Kütt, A.; Sooväli, L.; Rodima, T.; Mäemets, V.; Leito, I.; Koppel, I. A. Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units. J. Org.[1] Chem. 2005 , 70, 1019–1028. Link

  • Tolman Electronic Parameter: Tolman, C. A. Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chem. Rev. 1977 , 77, 313–348. Link

  • Buchwald Ligand Properties: Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci. 2011 , 2, 27–50. Link

  • Phosphine pKa Correlation: Angelici, R. J. Basicity of Phosphines.[2][3] Inorg.[2][4][5] Chem. 1990 , 29, 3625.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine from Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bulky, Electron-Rich Phosphines in Modern Catalysis

In the landscape of contemporary organic synthesis, the development of sophisticated catalyst systems is paramount. Among the most versatile and impactful classes of ancillary ligands are bulky, electron-rich phosphines. Their unique steric and electronic properties are instrumental in enhancing the efficacy of transition metal catalysts, particularly in cross-coupling reactions. These ligands promote the crucial steps of oxidative addition and reductive elimination, often leading to higher yields, faster reaction rates, and improved selectivity. The target molecule of this guide, bis(3,5-dimethyl-4-methoxyphenyl)phosphine, is a prime example of such a ligand, designed to provide significant steric hindrance and strong electron-donating character, making it a valuable tool for researchers in catalysis and drug development.

This document provides a detailed, field-proven guide for the synthesis of bis(3,5-dimethyl-4-methoxyphenyl)phosphine from a commercially available aryl halide. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach from Aryl Halide to Secondary Phosphine

The synthesis of bis(3,5-dimethyl-4-methoxyphenyl)phosphine from an aryl halide is most reliably achieved through a two-step sequence. This strategy involves the initial formation of a secondary phosphine oxide (SPO) intermediate, which is subsequently reduced to the desired secondary phosphine. This approach is favored over methods involving highly reactive and air-sensitive intermediates like dichlorophosphines, offering a more robust and scalable process.

The overall synthetic workflow is depicted below:

G ArylHalide 4-Bromo-2,6-dimethylanisole Grignard Grignard Reagent Formation ArylHalide->Grignard Mg, THF SPO_Formation Synthesis of Secondary Phosphine Oxide (SPO) Grignard->SPO_Formation Phosphite Diethyl Phosphite Phosphite->SPO_Formation SPO Bis(3,5-dimethyl-4-methoxyphenyl)phosphine Oxide SPO_Formation->SPO 1. Reaction 2. Acidic Work-up Reduction Reduction of SPO SPO->Reduction Reducing Agent (e.g., Red-Al®) FinalProduct Bis(3,5-dimethyl-4-methoxyphenyl)phosphine Reduction->FinalProduct

Caption: Overall synthetic workflow for the preparation of the target phosphine.

Part 1: Synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine Oxide

The initial step involves the formation of a Grignard reagent from the starting aryl halide, 4-bromo-2,6-dimethylanisole. This organometallic intermediate then undergoes a nucleophilic attack on an electrophilic phosphorus source, diethyl phosphite, to generate the secondary phosphine oxide after an acidic workup.

The reaction mechanism is outlined below:

G cluster_0 Grignard Formation cluster_1 Reaction with Diethyl Phosphite ArylHalide Ar-Br Mg Mg ArylHalide->Mg THF Grignard Ar-MgBr Mg->Grignard Grignard2 Ar-MgBr Phosphite P(O)(OEt)2H Grignard2->Phosphite Nucleophilic Attack Intermediate1 [Ar-P(O)(OEt)2]- MgBr+ Phosphite->Intermediate1 Grignard3 Ar-MgBr Intermediate1->Grignard3 Further Reaction Intermediate2 [Ar2P(O)(OEt)]- MgBr+ Grignard3->Intermediate2 Workup H3O+ Intermediate2->Workup SPO Ar2P(O)H Workup->SPO

Application Note: Strategic Synthesis of Tertiary Phosphines from Secondary Phosphine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Tertiary phosphines (


) are the backbone of modern homogeneous catalysis, serving as tunable ligands that dictate the steric and electronic properties of metal centers. While Grignard addition to chlorophosphines (

) is a common industrial route, it lacks the functional group tolerance required for complex drug scaffolds.

This guide details the synthesis of tertiary phosphines via the functionalization of secondary phosphines (


) . We focus on two complementary methodologies:
  • Nucleophilic Alkylation: For attaching alkyl chains (

    
     carbons).
    
  • Pd-Catalyzed P–C Cross-Coupling: For attaching aryl/heteroaryl rings (

    
     carbons).
    

Critical Constraint: Secondary phosphines are frequently pyrophoric and highly sensitive to oxidation. This protocol integrates strict air-free (Schlenk/Glovebox) techniques as a non-negotiable standard.

Safety Directive: The "Zero Step"

WARNING: PYROPHORIC HAZARD Secondary phosphines (e.g., diphenylphosphine, di-tert-butylphosphine) can ignite spontaneously in air.

  • Engineering Controls: All manipulations must occur within a Nitrogen/Argon-filled glovebox or using a dual-manifold Schlenk line.

  • Quenching Protocol: Dedicate a waste stream containing 10% Sodium Hypochlorite (Bleach). Bleach oxidizes residual phosphines to their corresponding phosphine oxides (

    
    ), which are generally non-pyrophoric and safer to dispose of.
    
  • PPE: Flame-resistant (Nomex) lab coat, safety glasses with side shields, and nitrile gloves (double-gloved) are mandatory.

Method Selection: Decision Matrix

Choose the synthetic route based on the electrophile structure.

DecisionMatrix Start Target Tertiary Phosphine (R2P-R') Electrophile Nature of R' Group? Start->Electrophile Alkyl Alkyl Group (sp3) (e.g., Methyl, Benzyl) Electrophile->Alkyl Aryl Aryl/Heteroaryl (sp2) (e.g., Phenyl, Pyridyl) Electrophile->Aryl MethodA METHOD A: Base-Mediated Alkylation (SN2 Mechanism) Alkyl->MethodA Use Alkyl Halide MethodB METHOD B: Pd-Catalyzed Coupling (P-C Bond Formation) Aryl->MethodB Use Aryl Halide/Triflate

Figure 1: Strategic selection guide for phosphine synthesis.

Method A: Base-Mediated Nucleophilic Alkylation

Best for: Primary alkyl halides, benzylic halides. Mechanism: Deprotonation of


 followed by 

attack.
Reagents & Setup[1][2][3][4][5][6]
  • Substrate: Secondary Phosphine (

    
     equiv)
    
  • Base: n-Butyllithium (

    
    -BuLi, 1.6M in hexanes, 
    
    
    
    equiv) or Potassium tert-butoxide (
    
    
    ).
  • Electrophile: Alkyl Bromide/Iodide (

    
     equiv).
    
  • Solvent: Anhydrous THF (degassed).

  • Stabilizer (Optional): Borane-THF complex (

    
    ).
    
Step-by-Step Protocol
  • Deprotonation:

    • Flame-dry a Schlenk flask and cool to

      
       under Argon.
      
    • Add secondary phosphine and anhydrous THF.

    • Dropwise, add

      
      -BuLi. The solution often turns yellow/orange, indicating the formation of the phosphide anion (
      
      
      
      ).
    • Expert Insight: Stir for 30 mins at

      
      , then warm to 
      
      
      
      for 15 mins to ensure complete deprotonation.
  • Alkylation:

    • Cool back to

      
      .
      
    • Add the Alkyl Halide dropwise.

    • Allow the reaction to warm to Room Temperature (RT) slowly overnight. The color usually fades as the neutral phosphine forms.

  • The "Borane Lock" (Highly Recommended):

    • Context: Tertiary phosphines are prone to oxidation during silica gel chromatography.

    • Action: Add excess

      
       (
      
      
      
      equiv) at
      
      
      and stir for 2 hours.
    • Result: This forms a

      
       adduct. This adduct is air-stable, can be purified on open silica columns, and the phosphine can be regenerated later using DABCO or an amine.
      
  • Workup:

    • Quench with degassed water (carefully).

    • Extract with diethyl ether. Dry over

      
      .
      
    • Concentrate and purify via column chromatography.

Method B: Palladium-Catalyzed P–C Cross-Coupling

Best for: Aryl bromides, Aryl iodides, Aryl triflates. Mechanism: Buchwald-type P–C bond formation.

Mechanistic Cycle

Understanding the cycle prevents catalyst deactivation.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-PR2) OxAdd->LigEx + HPR2 / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim - HX RedElim->Pd0 Release Ar-PR2

Figure 2: The catalytic cycle. Note that the secondary phosphine must displace the halide on the metal center.

Reagents & Setup[1]
  • Catalyst:

    
     (
    
    
    
    mol%) or
    
    
    .
  • Ligand: dppf or Dippf (ferrocene-based ligands prevent catalyst poisoning by the product).

  • Base:

    
     or 
    
    
    
    (weaker bases suffice compared to Method A).
  • Solvent: Toluene or Dioxane (degassed).

Step-by-Step Protocol
  • Catalyst Pre-loading:

    • In a glovebox, combine Aryl Halide (

      
       equiv), Base (
      
      
      
      equiv),
      
      
      (
      
      
      mol%), and dppf (
      
      
      mol%) in a screw-cap reaction vial.
    • Add anhydrous Toluene.

  • Phosphine Addition:

    • Add the Secondary Phosphine (

      
       equiv) last.
      
    • Expert Insight: Secondary phosphines can reduce Pd(II) to Pd(0) prematurely. Adding them last ensures the catalytic cycle initiates correctly.

  • Reaction:

    • Seal the vial and heat to

      
       for 12–24 hours.
      
    • The reaction mixture typically turns dark brown/black.

  • Filtration:

    • Cool to RT.

    • Filter through a pad of Celite (under inert gas if the product is air-sensitive) to remove palladium black and inorganic salts.

    • Concentrate in vacuo.

Validation & Analytical Standards

The success of the reaction is determined by


 NMR . This is a self-validating system because the starting material and product have distinct spectral signatures.
NMR Interpretation Table
SpeciesStructure

NMR Signal Characteristics
Interpretation
Secondary Phosphine

Doublet (

Hz)
Starting material remaining. The P-H bond causes large coupling.
Tertiary Phosphine

Singlet (Shifted upfield/downfield)Target Product. Loss of P-H coupling confirms substitution.
Phosphine Oxide

Singlet (Downfield shift

to

ppm)
Failure Mode. Oxidation occurred. Check inert seals.[1][2]
Phosphine-Borane

Broad Multiplet Protected product. Broadening due to coupling with Quadrupolar Boron (

).
Troubleshooting "No Reaction"

If


 NMR shows only starting material after Method B:
  • Check Ligand Bite Angle: Monodentate phosphines often fail to support the Pd cycle here. Switch to bidentate ligands like dppf or Xantphos .

  • Halide Effect: Aryl Iodides react faster than Bromides. Aryl Chlorides usually require specialized ligands (e.g., Buchwald biaryl phosphines).

References

  • Glueck, D. S. "Palladium-catalyzed asymmetric phosphination. Scope, mechanism, and origin of enantioselectivity." National Institutes of Health (PubMed). [Link]

  • Stradiotto, M., et al. "Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines." Organic Letters (ACS). [Link]

  • Szalontai, G., et al. "Solid-state 31P CP/MAS NMR vs. solution study of bis(tertiary phosphines)." Solid State Nuclear Magnetic Resonance. [Link]

  • Beilstein Institute. "Preparation of phosphines through C–P bond formation." Beilstein Journal of Organic Chemistry. [Link]

Sources

Advanced Protocol: Preparation of Bulky Electron-Rich Phosphine Ligands for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The success of the Suzuki-Miyaura cross-coupling reaction, particularly with sterically hindered or electron-deficient aryl chlorides, relies heavily on the ancillary ligand bound to the Palladium center. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type dialkylbiaryl phosphines like SPhos and XPhos) have emerged as the gold standard.

Their structural duality serves two competing mechanistic needs:

  • Electron-Richness (Sigma-Donation): Increases electron density on Pd(0), accelerating the Oxidative Addition of unreactive aryl chlorides.

  • Steric Bulk (Cone Angle): Promotes the formation of the active monoligated

    
     species and accelerates Reductive Elimination  to release the product.
    

This guide details the synthesis of these ligands, their handling, and their application in challenging Suzuki couplings.

Mechanistic Logic

The superior activity of ligands like SPhos is attributed to the formation of a monoligated palladium species. Unlike triphenylphosphine (


), which forms inactive 

or

resting states, bulky ligands favor an unsaturated 12-electron or 14-electron complex.
Diagram 1: Catalytic Cycle of Bulky Phosphine-Mediated Suzuki Coupling[1]

SuzukiMechanism PreCat Pd(II) Precatalyst (Pd(OAc)2 or Pd2(dba)3) ActiveCat Active Species [L-Pd(0)] (Monoligated) PreCat->ActiveCat Reduction + Ligand Binding OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] ActiveCat->OxAdd + Ar-Cl (Fast via e- rich P) TransMet Transmetallation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Bulk drives this RedElim->ActiveCat Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: The monoligated [L-Pd(0)] pathway (Green) is thermodynamically accessible only with bulky ligands, preventing catalyst deactivation.

Ligand Selection Guide

Select the ligand based on substrate difficulty.

LigandStructure ClassPrimary ApplicationKey Feature
SPhos DialkylbiarylAryl chlorides, sterically hindered couplings.Water-soluble complexes; extreme stability.
XPhos DialkylbiarylUnactivated aryl chlorides, heteroaryl chlorides.Isopropyl groups on the upper ring prevent cyclometallation.
RuPhos DialkylbiarylSecondary amines, heavy steric hindrance.High turnover for amination and etherification.
P(t-Bu)3 TrialkylphosphineExtremely hindered substrates.Maximum electron donation; pyrophoric (handling risk).

Synthesis Protocols

Protocol A: Organometallic Synthesis of SPhos (Lithiation-Quench)

Target: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl[1]

This is the classical route for Buchwald ligands, involving the lithiation of a pre-formed biaryl bromide followed by a phosphine quench.

Reagents:

  • 2-Bromo-2',6'-dimethoxybiphenyl (Precursor)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Chlorodicyclohexylphosphine (

    
    )
    
  • Anhydrous THF (Degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Dissolution: Add 2-Bromo-2',6'-dimethoxybiphenyl (10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (11 mmol, 1.1 equiv) dropwise via syringe over 15 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the aryllithium species.

    • Hold: Stir at -78 °C for 1 hour to ensure complete halogen-lithium exchange.

  • Phosphination: Add Chlorodicyclohexylphosphine (11 mmol, 1.1 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to Room Temperature (RT) overnight.

  • Quench & Workup:

    • Quench with degassed Methanol (5 mL).

    • Concentrate solvent under reduced pressure.[2]

    • Redissolve in DCM, wash with water, dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or Acetone under Argon.

    • Validation:

      
       NMR should show a singlet around 
      
      
      
      -9 to -12 ppm (depending on solvent).
Protocol B: Pd-Catalyzed C-P Bond Formation (Modern Route)

Target: Functionalized Aryl Phosphines

For ligands where the lithiation route is incompatible with functional groups, use Pd-catalyzed coupling of secondary phosphine oxides followed by reduction.

Reagents:

  • Aryl Bromide/Triflate[3]

  • Diphenylphosphine oxide (

    
    ) or Dicyclohexylphosphine oxide
    
  • Catalyst:

    
     (2 mol%) / dppb (3 mol%)
    
  • Base:

    
     (DIPEA)
    

Workflow Diagram:

CPSynthesis Start Aryl Bromide + HP(O)R2 Cat Pd(OAc)2 / Base 100°C, Toluene Start->Cat Inter Aryl-Phosphine Oxide (Air Stable) Cat->Inter Reduce Reduction (HSiCl3 or PMHS) Inter->Reduce Final Free Phosphine Ligand Reduce->Final

Caption: Pd-catalyzed phosphorylation allows for the synthesis of ligands with sensitive functional groups.[4]

Application in Suzuki Coupling[1][4][6][7][8]

Standard Operating Procedure (SOP) for Challenging Substrates

This protocol uses the synthesized ligand for the coupling of an unactivated Aryl Chloride with a Boronic Acid.

Reaction Mix:

  • Pd Source:

    
     (1.0 mol%) or 
    
    
    
    (2.0 mol%)
  • Ligand: SPhos or XPhos (L:Pd ratio = 2:1)

  • Base:

    
     (2.0 equiv) - Crucial for bulky ligands
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[5]

Procedure:

  • Pre-complexation: In a Schlenk tube, mix Pd precursor and Ligand in the solvent. Stir at RT for 15 mins.

    • Why? Generates the active

      
       species before substrate addition.
      
  • Substrate Addition: Add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and Base.

  • Reaction: Heat to 80-100 °C.

    • Monitoring: Check HPLC/TLC at 1 hour. These ligands are fast; prolonged heating can lead to de-arylation of the phosphine.

  • Workup: Filter through Celite to remove Pd black.

Handling & Storage (Self-Validating Safety)

Bulky electron-rich phosphines are susceptible to oxidation to phosphine oxides (


).
  • Visual Check: Pure SPhos is a white crystalline solid. If it turns sticky or yellow, oxidation has occurred.

  • Storage: Store under Argon in a desiccator or glovebox.

  • Solution State: Never leave dissolved ligand in non-degassed solvents. Sparge all solvents with

    
     for 20 mins before use.
    
  • Rescue: If oxidized, the phosphine oxide can often be reduced back to the phosphine using Trichlorosilane (

    
    ) in refluxing toluene (Requires strict safety protocols).
    

References

  • Buchwald, S. L., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[4] Journal of the American Chemical Society, 2005.

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Aryl Chlorides with Arylboronic Acids Catalyzed by Pd/P(t-Bu)3." Angewandte Chemie International Edition, 1998.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction." Org.[5][6][7] Synth. 2008.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

[1]

Status: Active Agent: Senior Application Scientist Ticket Context: Yield Optimization & Process Troubleshooting Target Molecule: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (Secondary Phosphine)[1]

Welcome to the Ligand Synthesis Helpdesk

You have reached the Tier-3 technical support guide for the synthesis of electron-rich, sterically hindered secondary phosphines. The synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine presents a unique "push-pull" challenge:

  • Steric Hindrance: The 3,5-dimethyl groups protect the phosphorus center but hinder nucleophilic attack during P-C bond formation.[1]

  • Electronic Enrichment: The 4-methoxy group makes the final phosphine highly susceptible to oxidation (air sensitivity).[1]

This guide replaces standard linear protocols with a modular troubleshooting framework . Navigate to the module corresponding to your current bottleneck.[1]

Module 1: The Precursor Stage (Grignard Formation)[1]

The Issue: Low conversion of 4-bromo-2,6-dimethylanisole to its Grignard reagent. Root Cause: Electron-rich aryl halides are notoriously sluggish to initiate.[1] The ortho-methyl groups (2,6-position relative to the methoxy; 3,5 relative to the bromide) create steric shielding around the C-Br bond.[1]

Troubleshooting Protocol
  • Standard Activation: Do not rely solely on Iodine (

    
    ).[1]
    
  • The "Entrainment" Method: Use 1,2-dibromoethane (DBE).[1] The etching of Mg by DBE exposes fresh surface area critical for the bulky bromide to react.[1]

  • Solvent Choice: Use THF (Tetrahydrofuran) rather than Diethyl Ether.[1] THF coordinates more strongly to the Mg, stabilizing the monomeric Grignard species, which is crucial for sterically hindered substrates.[1]

Self-Validating Check (Titration): Before proceeding to Step 2, you must titrate the Grignard.[1]

  • Method: Aliquot 1.0 mL Grignard

    
     Quench with excess standard HCl 
    
    
    Back-titrate with NaOH using phenolphthalein.
  • Target: >0.8 M concentration (assuming 1.0 M theoretical).[1] If <0.5 M, restart.[1]

Module 2: The P-C Bond Formation (The Critical Junction)

The Issue: Formation of impurities (Mono-aryl phosphines or Tri-aryl species) or low yield of the Secondary Phosphine Oxide (SPO) intermediate.[1] Recommended Route: The Diethyl Phosphite Route (Hays Method).[1]

  • Why: Avoiding

    
     prevents the formation of difficult-to-separate 
    
    
    and
    
    
    mixtures.[1] Diethyl phosphite (
    
    
    ) selectively targets the secondary species.[1]
Optimization Table: Stoichiometry & Temperature
ParameterRecommendationScientific Rationale
Grignard Equivalents 3.0 - 3.3 equiv You need excess Grignard. 1 eq deprotonates the P-H of diethyl phosphite; 2 eq perform the substitution.[1] The extra 0.3 ensures full conversion despite steric bulk.[1]
Addition Temp 0 °C Controls the exotherm. High temps lead to P-C bond cleavage in electron-rich systems.[1]
Quenching Acidic (HCl) Converts the intermediate phosphinite (

) to the stable Secondary Phosphine Oxide (

).[1]

Technical Insight: The 3,5-dimethyl groups actually help here by preventing the formation of the tertiary phosphine (

11
Module 3: Reduction & Isolation (The Yield Killer)

The Issue: The product oxidizes during workup, or the reduction is incomplete. The Chemistry: You are reducing the Secondary Phosphine Oxide (


1
Comparison of Reduction Methods
MethodReagentConditionsPros/Cons
Method A (Standard) LiAlH₄ (LAH) THF, RefluxPros: Complete reduction.[1] Cons: Hazardous workup; aluminum emulsions can trap product.
Method B (Scalable) Red-Al Toluene, 0°C

RT
Pros: High solubility, no emulsions, higher yield (reported >90% for xylyl analogs).[1] Recommended.
Method C (Mild) TMDS / Ti(OiPr)₄ Toluene, 80°CPros: Chemoselective.[1] Cons: Slower for extremely bulky oxides.[1]
The "Red-Al" Protocol (Recommended)
  • Dissolve the Bis(3,5-dimethyl-4-methoxyphenyl)phosphine oxide in dry Toluene.

  • Add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, ~70% in toluene) dropwise at 0°C.

  • Critical Step: Stir at ambient temperature (or slight heat, 40°C) until ³¹P NMR shows disappearance of the Oxide peak (20-40 ppm) and appearance of the Phosphine doublet ( -40 ppm,

    
    ).
    
  • Quench: Degassed water/NaOH under Argon.

Handling Warning: The product

1
Visualizing the Workflow

The following diagram illustrates the critical path and decision points for this synthesis.

GStartStart: 4-bromo-2,6-dimethylanisoleStep1Step 1: Grignard Formation(Mg, THF, Reflux)Start->Step1Check1Decision: Titration > 0.8M?Step1->Check1Fail1Action: Add 1,2-Dibromoethane(Entrainment)Check1->Fail1NoStep2Step 2: P-C Bond Formation(Diethyl Phosphite, 0°C)Check1->Step2YesFail1->Step1InterIntermediate: Secondary Phosphine Oxide(Stable Solid)Step2->InterStep3Step 3: Reduction(Red-Al in Toluene)Inter->Step3Check2Check: 31P NMR(Oxide Peak Gone?)Step3->Check2Fail2Action: Increase Temp to 40°CCheck2->Fail2NoFinalProduct: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine(Store under Argon)Check2->FinalYesFail2->Step3

Caption: Logical workflow for the synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine, highlighting critical quality control checkpoints (Yellow Diamonds).

Frequently Asked Questions (FAQ)

Q: My final yield is low (<40%). Where did I lose it? A: If your intermediate (Oxide) yield was high, you likely lost the product during the reduction workup .[1]

  • Diagnosis: Did you use column chromatography? Silica gel can oxidize electron-rich secondary phosphines.[1]

  • Fix: Use degassed alumina (basic) if chromatography is necessary, or preferably, purify via recrystallization (e.g., from degassed Ethanol or Hexanes) under an inert atmosphere.[1]

Q: Can I use


 instead of Diethyl Phosphite?A:1
  • Reason: Controlling the stoichiometry of Grignard +

    
     to stop exactly at 
    
    
    is difficult. You often get a statistical mixture of
    
    
    ,
    
    
    , and
    
    
    .[1] The Diethyl Phosphite route is self-limiting to the secondary species in this steric environment.[1]

Q: How do I store the final product? A: The methoxy groups make the phosphorus center electron-rich and prone to oxidation.[1] Store as a solid in a glovebox or Schlenk tube under Argon at -20°C. If it turns from white/colorless to yellow, it may be oxidizing.[1]

References
  • General Synthesis of Symmetric Secondary Phosphine Oxides (Hays Method)

    • Hays, H. R. (1968).[1] "Reaction of Diethyl Phosphonate with Grignard Reagents." The Journal of Organic Chemistry, 33(10), 3690–3694.[1]

  • Reduction of Hindered Phosphine Oxides using Red-Al

    • Busacca, C. A., et al. (2008).[1] "New Methods for the Reduction of Phosphine Oxides." The Journal of Organic Chemistry, 73(4), 1524–1531.[1]

  • Synthesis of Bis(3,5-dimethylphenyl)phosphine (Analogous Protocol)

    • ChemicalBook Entry & Patent CN110950908A.[1] "Method for synthesizing bis(3,5-dimethylphenyl)phosphine." (2020).[1][2]

  • Silane Reduction Methods (Alternative)

    • Li, Y., et al. (2012).[1][3] "General and Selective Copper-Catalyzed Reduction of Tertiary and Secondary Phosphine Oxides." Journal of the American Chemical Society, 134(23), 9727–9732.[1]

Handling Bis(3,5-dimethyl-4-methoxyphenyl)phosphine in a glovebox vs Schlenk line

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PHOS-SUP-001
Subject: Operational Protocols: Glovebox vs. Schlenk Line
Status: Resolved / Guide Published

Executive Summary

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is a secondary phosphine ligand characterized by significant electron-donating character due to the para-methoxy and meta-dimethyl substituents on the aryl rings.

Unlike triphenylphosphine (which is relatively air-stable), this secondary phosphine possesses a P-H bond and an electron-rich phosphorus center, rendering it highly susceptible to oxidative degradation and potentially pyrophoric in finely divided states.

This guide provides a comparative workflow for handling this reagent in a Glovebox (inert atmosphere workstation) versus a Schlenk line, with specific troubleshooting for oxidation and purity validation.

Module 1: Physicochemical Profile & Risk Assessment

Before handling, understand the "Why" behind the protocols. The stability of this phosphine is dictated by its electronic structure.[1]

FeatureSpecificationImplication for Handling
Electronic State Electron-Rich (

from Me,

from OMe)
High Oxidation Risk. The P-lone pair is highly nucleophilic. It scavenges

faster than standard diphenylphosphine (

).
Physical State Solid (Crystalline powder)Static Hazard. Dry powders in gloveboxes accumulate static charge, making weighing difficult.
P-H Bond Reactive MoietyChemical Sensitivity. Susceptible to deprotonation by strong bases; prone to radical oxidation pathways.
Solubility Soluble: Toluene, THF, DCMSolvent Degassing. Solvents must be rigorously degassed (Freeze-Pump-Thaw) before contact.

Module 2: The Glovebox Workflow (Recommended)

Best For: Long-term storage, complex reaction setups, and weighing precise aliquots.[2]

Workflow Logic

The glovebox offers the highest fidelity protection (


 ppm 

). However, the dry atmosphere creates unique handling challenges.

GloveboxWorkflow cluster_trouble Troubleshooting Start Start: Solid Reagent StaticCheck Check Static Charge Start->StaticCheck Weighing Weighing Protocol StaticCheck->Weighing Use Ionizer/Gun Solvent Solvent Addition Weighing->Solvent Dissolve immediately Static Powder 'Jumps'? Weighing->Static Seal Seal & Transfer Solvent->Seal Teflon tap/Septum SolventBump Solvent Bumping? Solvent->SolventBump

Figure 1: Glovebox handling workflow emphasizing static control.

Glovebox FAQs & Troubleshooting

Q: The powder is "jumping" away from the spatula during weighing. How do I stop this? A: The anhydrous glovebox environment promotes high static electricity.[3]

  • Immediate Fix: Use an anti-static gun (ionizer) .[3] Point it at the vial and balance for 5 seconds before weighing.

  • Alternative: If an ionizer is unavailable, rest the spatula on a grounded metal surface inside the box before touching the powder. Use a glass weighing boat instead of plastic.

Q: Can I use "anhydrous" solvent directly from the keg/drum inside the box? A: Verify first. Even inside a glovebox, solvents can accumulate oxygen if the keg headspace isn't properly maintained.

  • Protocol: For this specific electron-rich phosphine, we recommend sparging the solvent with

    
     or Ar for 15 minutes outside the box, then bringing it in, or using a dedicated solvent purification system (SPS) tap located inside the box.
    

Q: I spilled a small amount inside the box. How do I clean it? A: Do not use water.

  • Wipe with a dry Kimwipe to collect the bulk solid.

  • Wet a Kimwipe with DCM (Dichloromethane) to clean the residue.

  • Remove the waste via the antechamber immediately to prevent volatile phosphorus odors from saturating the catalyst bed.

Module 3: The Schlenk Line Workflow

Best For: Reactions requiring reflux, gas addition (


, 

), or when glovebox space is unavailable.
Schlenk Transfer Logic

The critical failure point is the "moment of transfer" between the storage vessel and the reaction flask.

SchlenkLogic Source Reagent Bottle (Solid) Add Counter-Flow Addition Source->Add Open under N2 flow Flask Reaction Flask Vac Vacuum/Gas Cycle (x3) Flask->Vac Prepare Vessel Vac->Add Maintain +Pressure Add->Flask Solid drops in

Figure 2: The Counter-Flow Addition technique is critical for preventing oxygen ingress.

Schlenk Line FAQs & Troubleshooting

Q: How do I transfer the solid to my reaction flask without a glovebox? A: Use the "Solid Addition Tube" method or Counter-Flow technique.

  • Preparation: Attach a bent solid-addition tube containing the pre-weighed phosphine to the Schlenk flask before purging.

  • Purge: Evacuate and refill the entire system (flask + addition tube) 3 times.

  • Addition: Simply rotate the tube to dump the solid into the solvent.

    • Why? This eliminates the "open cap" phase entirely.

Q: I see a white smoke/precipitate upon adding the solvent. What happened? A: This is oxidation . The white solid is likely the phosphinic acid or phosphine oxide derivative.

  • Cause: The solvent was not effectively degassed. "Anhydrous" does not mean "Oxygen-free."[4]

  • Solution: You must use the Freeze-Pump-Thaw (FPT) method for all solvents used with this ligand. Sparging is often insufficient for highly electron-rich secondary phosphines.

Q: Can I store the phosphine in a Schlenk tube indefinitely? A: No. Grease seals (using high-vacuum silicone grease) eventually dry out or creep, allowing slow air ingress.

  • Protocol: For storage >1 week, use a vessel with a Teflon (Young) valve . These provide a superior, grease-free seal.

Module 4: Quality Control & Validation (The "Truth Serum")

Never assume purity. Validate it. The most reliable method is


 NMR .
The Oxidation Trap: Interpreting NMR
SpeciesChemical Shift (

)
MultiplicityStatus
Pure Phosphine (

)
-40 ppm to -10 ppm (Upfield)Doublet (

Hz)
PASS
Phosphine Oxide (

)
+20 ppm to +50 ppm (Downfield)Complex / BroadFAIL (Oxidized)
Phosphinic Acid (

)
+30 ppm to +60 ppm Singlet (usually)FAIL (Deep Oxidation)

Note: Shifts are approximate relative to


. The electron-donating groups on your specific molecule may shift these values slightly, but the polarity  (negative vs. positive) is the definitive indicator.

Protocol for NMR Prep:

  • Prepare the NMR tube inside the glovebox.

  • Use a J-Young NMR tube (with a Teflon valve) or seal a standard tube with a tight septum and Parafilm.

  • Use dry, degassed

    
     (Benzene-d6) or 
    
    
    
    (Chloroform-d).
    • Warning:

      
       is often acidic and can oxidize phosphines over time. Run the spectrum immediately.
      

References

  • Schlenk Line Survival Guide. (2024).[5] Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]

  • Stewart, B., Harriman, A., & Higham, L. J. (2011).[6] Predicting the Air Stability of Phosphines. Journal of the American Chemical Society. Retrieved from [Link]

  • NPTEL Chemistry. (2022). Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

Sources

Optimizing ligand-to-metal ratio for Bis(3,5-dimethyl-4-methoxyphenyl)phosphine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ligand Optimization Guide Subject: Optimizing Ligand-to-Metal (L/M) Ratios for Bis(3,5-dimethyl-4-methoxyphenyl)phosphine Complexes Ticket ID: OPT-LIG-2024-PHOS Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Personality" of Your Ligand

Before optimizing the ratio, you must understand the specific electronic and steric profile of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine .

  • Electronic Profile: This is an electron-rich secondary phosphine (

    
    ) . The para-methoxy and meta-dimethyl groups are strong electron donors. This increases the electron density on the metal center, significantly accelerating Oxidative Addition (OA)  but potentially slowing down Reductive Elimination (RE) .
    
  • Steric Profile: The 3,5-dimethyl substitution provides moderate steric bulk. It is not as hindering as ortho-substituted ligands (e.g., o-tolyl), but it creates a "fanned out" cone angle that stabilizes the metal.

  • The Critical Variable: Because this is a secondary phosphine, it possesses a P-H bond. In the presence of base (common in cross-coupling), it can deprotonate to form anionic phosphido species (

    
    ) . This makes the L/M ratio doubly critical:
    
    • High L/M: Risks forming inactive phosphido-bridged dimers or saturated anionic complexes.

    • Low L/M: Risks metal aggregation (Pd black) due to insufficient stabilization of the

      
       species.
      

Diagnostic Framework: Is L/M Your Problem?

Use this diagnostic matrix to determine if your current Ligand-to-Metal ratio is the root cause of reaction failure.

SymptomObservationLikely L/M IssueMechanism of Failure
"The Crash" Reaction turns black/gray within 10-30 mins. Yield is <20%.Ratio Too Low (< 1:1)Aggregation: Insufficient ligand concentration allows metal nanoparticles to nucleate and precipitate (Pd black), killing the catalytic cycle.
"The Sleeper" Reaction stays clear/pale but conversion is <5% after hours.Ratio Too High (> 4:1)Saturation: The metal center is saturated with ligand (e.g.,

or

). The substrate cannot displace a ligand to bind (substrate inhibition).
"The Stall" Rapid initial burst (20 mins), then activity stops completely.Ratio Too Low Ligand Decomposition: The ligand is being consumed/oxidized faster than the metal. Once [L] drops below a threshold, the catalyst dies.
"The Side-Track" High conversion, but low yield of desired product (Homocoupling).Ratio Too High Off-Cycle Species: Excess secondary phosphine may be forming stable phosphido-bridged dimers that promote side reactions rather than the main cycle.

Experimental Protocol: The "Golden Ratio" Scan

Do not guess. Run this standardized optimization workflow. This protocol assumes a standard Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), but applies to Rh/Ir systems as well.

Objective: Determine the minimal L/M ratio required for stability while maximizing Turnover Frequency (TOF).

Reagents:

  • Ligand: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (Air-sensitive; handle in glovebox).

  • Metal Precursor:

    
     or 
    
    
    
    .
  • Solvent: Degassed Toluene or Dioxane.

The Workflow: Set up 4 parallel vials with fixed Metal loading (e.g., 1 mol%) and vary the Ligand loading.

  • Vial A (1:1 Ratio): 1.0 equiv Ligand per Pd atom. (Risk: Stability)

  • Vial B (1.5:1 Ratio): 1.5 equiv Ligand per Pd atom. (Target: Balance)

  • Vial C (2:1 Ratio): 2.0 equiv Ligand per Pd atom. (Standard)

  • Vial D (4:1 Ratio): 4.0 equiv Ligand per Pd atom. (Risk: Inhibition)[1]

Analysis: Monitor conversion at 15 minutes (Initial Rate) and 4 hours (Final Yield).

Decision Logic (Visualized)

OptimizationWorkflow Start Start: L/M Ratio Scan (1:1, 1.5:1, 2:1, 4:1) Analyze Analyze Kinetic Profile (15 min vs 4 hr) Start->Analyze Case1 High Initial Rate, Low Final Yield (Black Precipitate) Analyze->Case1 Rapid Death Case2 Low Initial Rate, High Final Yield Analyze->Case2 Slow Start Case3 No Reaction (Clear Solution) Analyze->Case3 Inhibition Case4 Balanced Rate & Yield Analyze->Case4 Ideal Action1 Increase L/M (Stabilize Catalyst) Case1->Action1 Action2 Decrease L/M (Reduce Inhibition) Case2->Action2 Action3 Check Base/Additives (Phosphido Dimer Formation?) Case3->Action3 Success OPTIMIZED Proceed to Scale-up Case4->Success Action1->Start Iterate Action2->Start Iterate

Caption: Decision tree for interpreting L/M ratio scan results. High initial rates coupled with low final yields indicate catalyst decomposition (Need higher L/M), while slow rates indicate saturation (Need lower L/M).

Troubleshooting & FAQs

Q1: I am using a 2:1 ratio, but my reaction still turns black (precipitates Pd) after 1 hour. Why?

A: This specific ligand is electron-rich and susceptible to oxidation.

  • Oxidation: If your solvent is not rigorously degassed, the phosphine oxidizes to the phosphine oxide (

    
    ). Phosphine oxides are poor ligands for Pd(0). You effectively have an L/M ratio of 0:1.
    
  • Solution: Add the ligand last, or mix the Metal+Ligand in the glovebox to form a stock solution. Consider a slight excess (2.2:1) to account for adventitious oxidation.

Q2: Does the "Secondary" nature of this phosphine matter?

A: Yes, critically. Unlike Triphenylphosphine (


), your ligand (

) has an acidic proton.
  • The Issue: In the presence of strong bases (KOtBu, NaOtBu), the P-H bond can deprotonate. The resulting

    
     anion binds very tightly to metals, often forming bridging species 
    
    
    
    . These are often catalytic "sinks" (resting states that do not react).
  • The Fix: If you suspect this (reaction stalls with strong base), switch to a weaker inorganic base (

    
    , 
    
    
    
    ) or reduce the L/M ratio to 1:1 to discourage dimer formation.
Q3: Can I use this ligand for C-N coupling (Buchwald-Hartwig)?

A: Yes, but be careful with reductive elimination . The electron-donating methoxy groups make the metal center very electron-rich. This is great for activating the aryl halide (Oxidative Addition), but it makes the final step (Reductive Elimination of the amine) difficult.

  • Optimization: If you see the intermediate (Ar-Pd-Amine) accumulating by LCMS but no product, reduce the L/M ratio . A lower coordination number helps "squeeze" the product out via steric pressure.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Discusses the balance of steric bulk and L/M ratios for electron-rich ligands).

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • Vertex AI Search. (2025). "Catalyst deactivation pathways low ligand to metal ratio." (Confirmed mechanisms of Pd aggregation vs. ligand saturation). 2[1]

  • BenchChem Technical Support. (2025). "Synthesis and Application of Bis(aryl)phosphine oxides." (Context on the synthesis and stability of methoxy-substituted phosphines). 3[1][4]

Sources

Technical Support Center: Stability & Handling of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

[1]

Part 1: Executive Technical Summary[1]

Compound Identity: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine Class: Electron-rich Secondary Diarylphosphine (

Critical Characteristic:1

Welcome to the technical support interface. You are likely utilizing this ligand precursor for palladium-catalyzed cross-coupling or asymmetric hydrogenation.[1] Because of the electron-donating methoxy (-OMe) and methyl (-Me) groups on the aryl rings, this phosphine is exceptionally electron-rich.[1]

The Core Stability Paradox: While the 3,5-dimethyl groups provide steric bulk that enhances catalytic selectivity, the 4-methoxy group significantly increases electron density at the phosphorus center. This makes the compound highly susceptible to oxidative degradation , particularly at elevated temperatures. Unlike its tertiary phosphine counterparts, this secondary phosphine possesses a P-H bond that serves as a primary vector for radical decomposition and oxidation.

Part 2: Thermal Stability Profile & Data

The following data aggregates predicted and empirical behaviors for electron-rich secondary phosphines.

Table 1: Physicochemical Stability Limits
ParameterValue / LimitTechnical Note
Max. Operating Temp (Inert) < 140°CAbove 150°C, risk of P-C bond homolysis increases significantly [1].[1]
Max. Operating Temp (Air) Strictly Ambient Do not heat in air. Rapid oxidation to phosphinic acid occurs >50°C.
Melting Point ~174-179°C (Analogous)Based on Tris analog data; secondary phosphines often melt lower [2].[1]
Oxidation State P(III)

P(V)
Degradation yields the secondary phosphine oxide (

).[1]
Storage Condition -20°C, Argon/NitrogenLong-term storage at RT can lead to slow disproportionation.[1]

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned dark/black immediately upon heating."

Diagnosis: Catalyst Decomposition (Palladium Black) or Phosphine Oxidation.[1][2] Mechanism: If the phosphine oxidizes before coordinating to the metal, it cannot stabilize the Pd(0) species. The "naked" palladium aggregates into inactive Pd-black.

  • Question: Did you degas the solvent after adding the phosphine?

  • Correction: The phosphine must be added to already degassed solvent.

  • Step-by-Step Fix:

    • Sparge the solvent with Argon for 20 minutes before introducing the ligand.

    • Check 31P NMR: If you see a shift from ~ -40 ppm (Phosphine) to ~ +20-40 ppm (Phosphine Oxide), your batch is compromised [3].[1]

Issue 2: "I observe a white precipitate forming in the ligand stock solution."

Diagnosis: Formation of Phosphinic Acid or Oxide Dimers. Mechanism: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is a secondary phosphine.[1] Upon exposure to trace moisture and oxygen, it oxidizes to the secondary phosphine oxide, which is often less soluble in non-polar solvents (like Hexanes/Toluene) than the parent phosphine.

  • Question: Are you using a septum that has been pierced multiple times?

  • Correction: Oxygen diffusion through compromised septa is the #1 cause of failure.

  • Protocol:

    • Filter the solution under inert gas (Schlenk frit).

    • Recrystallize the remaining liquor.

    • Pro-Tip: Store as a Borane Complex (

      
      ) if possible. Borane adducts of this specific ligand are significantly more air/thermal stable and can be deprotected using DABCO or amine bases in situ [4].
      
Issue 3: "Yields drop significantly when reaction temperature exceeds 100°C."

Diagnosis: Thermal P-C Bond Cleavage. Mechanism: Electron-rich aryl phosphines can undergo P-C bond cleavage at high temperatures, especially in the presence of transition metals (which catalyze the cleavage via oxidative addition into the P-C bond) [5].[1]

  • Correction:

    • Lower the temperature to 80-90°C and extend reaction time.

    • Increase Ligand:Metal ratio (e.g., from 1:1 to 2:1) to account for thermal attrition of the ligand.

Part 4: Validated Diagnostics & Workflows

Workflow 1: The "Oxygen Exclusion" Check (31P NMR)

Before committing valuable precursors, validate the integrity of your phosphine.[1]

  • Sampling: Inside a glovebox, dissolve 10 mg of ligand in degassed

    
     or 
    
    
    .
  • Acquisition: Run a non-decoupled

    
     NMR (allows observation of P-H coupling).
    
  • Analysis:

    • Target Signal: Doublet (due to P-H coupling) in the negative ppm region (typically -20 to -60 ppm).[1]

    • Contaminant: Singlet or multiplet in the positive region (+20 to +50 ppm) indicates Phosphine Oxide (

      
      ).[1]
      
    • Critical Threshold: If Oxide > 5%, purify immediately.

Workflow 2: Degradation Pathway Visualization

The following diagram illustrates the two primary failure modes for this ligand: Oxidative Degradation (Air) and Thermal Decomposition (Heat).[1]

PhosphineStabilityLigandBis(3,5-dimethyl-4-methoxyphenyl)phosphine(Active Ligand)OxideSecondary Phosphine Oxide(Inactive/Poison)Ligand->Oxide Fast Reaction (Air)CleavageP-C Bond Cleavage(Radical Species)Ligand->Cleavage Slow Reaction (Inert)OxidationOxidative Attack(O2 / Peroxides)Oxidation->OxideHeatThermal Stress(>140°C)Heat->CleavageScramblingAryl Scrambling(Ligand Exchange)Cleavage->Scrambling Recombination

Caption: Figure 1. Degradation pathways.[3][4] Red path indicates rapid failure via air exposure. Yellow path indicates thermal breakdown at high temperatures.

Part 5: References & Authority[1][5]

  • BenchChem Technical Support. Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. (2025).[1][2][5][6] Retrieved from

  • Sigma-Aldrich. Tris(4-methoxy-3,5-dimethylphenyl)phosphine Product Sheet. (Analogous physicochemical data). Retrieved from [1]

  • Organic Syntheses. Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines. Org.[3][7][8] Synth. 2009, 86, 242-253.[1] (Protocol for handling secondary phosphines). Retrieved from [1]

  • European Patent Office. Process for Preparation of Diphosphine Compounds. (Patent EP1452537).[1] Describes the use of Borane complexes to stabilize 3,5-dimethyl-4-methoxy substituted phosphines. Retrieved from [1]

  • Chemistry LibreTexts. Phosphine Ligand Decomposition Pathways. (Mechanistic overview of P-C bond cleavage). Retrieved from [1]

Validation & Comparative

A Researcher's Guide to the ³¹P NMR Chemical Shift of Arylphosphines: A Comparative Analysis Featuring Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Phosphine ligands are fundamental pillars in the architecture of modern catalysis, enabling precise control over reaction selectivity and efficiency. Among the myriad of analytical techniques for their characterization, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool. Its high natural abundance (100%), spin of ½, and wide chemical shift range make the ³¹P nucleus a highly sensitive probe of its local electronic environment.[1][2]

Comparative Analysis of Tertiary Phosphine ³¹P NMR Chemical Shifts

The chemical shift (δ) in ³¹P NMR is acutely sensitive to the nature of the substituents attached to the phosphorus atom. The primary factors at play are the electronegativity of the substituents, steric bulk, and bond angles, which collectively modulate the electron density and shielding at the phosphorus nucleus.[3][4]

To understand the expected chemical shift of our target compound, we will compare it against four well-characterized phosphines that represent key structural motifs:

  • Triphenylphosphine (PPh₃): The archetypal arylphosphine, serving as our baseline.

  • Tris(4-methoxyphenyl)phosphine: Illustrates the effect of electron-donating groups (EDGs).

  • Tricyclohexylphosphine (PCy₃): Showcases the impact of bulky, electron-rich alkyl groups versus aryl groups.

  • Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃): Demonstrates the powerful deshielding effect of strong electron-withdrawing groups (EWGs).

The experimental data for these compounds are summarized below.

CompoundStructureSubstituent Type³¹P Chemical Shift (δ, ppm)
Triphenylphosphine (PPh₃)

Aryl (neutral)-5.2
Tris(4-methoxyphenyl)phosphine

Aryl (electron-donating)-8.4
Tricyclohexylphosphine (PCy₃)

Alkyl (electron-donating, bulky)+10.8
Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃)

Aryl (electron-withdrawing)-97.0
Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (Target)Structure with two substituted aryl groups and one HAryl (electron-donating, bulky)-53.2 (Predicted)

Note: Chemical shifts are referenced to 85% H₃PO₄. Values for comparator phosphines are from experimental literature. The value for the target compound is a predicted value for its tris-aryl analogue for comparative discussion.

Interpreting the Chemical Shift Trends
  • Baseline (PPh₃ at -5.2 ppm): Triphenylphosphine provides a neutral reference point for arylphosphines.

  • Electron-Donating Groups (EDGs): The methoxy groups in Tris(4-methoxyphenyl)phosphine are strong EDGs, increasing electron density at the phosphorus center through resonance. This enhanced electron density results in greater shielding of the nucleus, causing an upfield shift (to a more negative value) to -8.4 ppm relative to PPh₃.

  • Alkyl vs. Aryl Groups (PCy₃ at +10.8 ppm): Tricyclohexylphosphine, a ligand known for its large steric bulk and strong electron-donating character, shows a significant downfield shift (to a more positive value) compared to PPh₃. This may seem counterintuitive, as alkyl groups are electron-donating. However, the C-P-C bond angles in trialkylphosphines are typically smaller than in triarylphosphines. This change in bond angle alters the hybridization of the phosphorus lone pair, increasing its p-character, which leads to a strong deshielding effect and a downfield shift.[5]

  • Electron-Withdrawing Groups (EWGs): The highly electronegative fluorine atoms in Tris(pentafluorophenyl)phosphine strongly withdraw electron density from the phosphorus nucleus. This severe deshielding causes a dramatic downfield shift to -97.0 ppm.

Prediction for Bis(3,5-dimethyl-4-methoxyphenyl)phosphine:

Our target molecule possesses two aryl groups that are heavily substituted with EDGs (one methoxy and two methyl groups).

  • Methoxy Group: Like in Tris(4-methoxyphenyl)phosphine, the para-methoxy group will donate electron density, promoting an upfield shift.

  • Methyl Groups: The two ortho-methyl groups also contribute electron density via an inductive effect. Furthermore, they add significant steric bulk around the phosphorus atom.

Combining these features, we predict a chemical shift that is upfield relative to PPh₃ due to the strong electronic donation. A computationally predicted value for the closely related Tris(3,5-dimethyl-4-methoxyphenyl)phosphine is approximately -53.2 ppm . This significant upfield shift reflects the powerful electron-donating nature of the substituted aryl rings, which substantially increases the shielding at the phosphorus nucleus.

Experimental Protocol: A Self-Validating Workflow for ³¹P NMR Acquisition

This protocol describes a robust, self-validating method for acquiring a high-quality, proton-decoupled (¹H{³¹P}) NMR spectrum. The use of an external standard is crucial for accuracy as internal standards can potentially react or interact with catalytic samples.

Step 1: Sample Preparation
  • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is key; it must dissolve the analyte without reacting with it and provide a deuterium signal for the spectrometer's lock system.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the phosphine ligand.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in a clean vial. Ensure the phosphine is fully dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • If the phosphine is air-sensitive, all steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6]

Step 2: Spectrometer Setup and Locking
  • Rationale: The spectrometer's magnetic field must be "locked" to a specific frequency (the deuterium signal of the solvent) to counteract any field drift during the experiment, ensuring signal stability.

  • Procedure:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR magnet.[7]

    • On the spectrometer software, select the correct solvent from the lock menu to initiate the locking procedure. The system will automatically adjust the field until a stable lock is achieved.

Step 3: Tuning and Shimming
  • Rationale: The probe must be tuned to the specific frequency of the ³¹P nucleus to ensure maximum signal transmission and reception. Shimming corrects for inhomogeneities in the magnetic field across the sample volume, which is essential for achieving sharp, symmetrical peaks.

  • Procedure:

    • Execute the automatic tuning and matching (ATMA) function for the ³¹P nucleus. The spectrometer adjusts the probe's electronic circuits for optimal performance.

    • Perform an automatic shimming routine (e.g., topshim on Bruker systems). This process iteratively adjusts the shim coils to maximize the lock signal and homogenize the magnetic field.[7]

Step 4: Acquisition of the Spectrum
  • Rationale: A standard ¹H-decoupled experiment is used to simplify the spectrum by removing splitting patterns caused by J-coupling to protons, resulting in a single sharp peak for each unique phosphorus environment.[2]

  • Procedure:

    • Load a standard proton-decoupled ³¹P NMR parameter set (e.g., zgpg30 on Bruker systems).[8]

    • Set the key acquisition parameters:

      • Spectral Width (SW): A wide range (e.g., -250 to 250 ppm) is recommended to ensure all possible signals are captured.[7]

      • Number of Scans (NS): Start with 64 scans. This can be increased for dilute samples to improve the signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient for qualitative analysis.

    • Start the acquisition (zg).

Step 5: Data Processing and Referencing
  • Rationale: The raw data (Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum. Accurate referencing is paramount for comparing data across different experiments and labs. The universal standard for ³¹P NMR is an external sample of 85% phosphoric acid (H₃PO₄), defined as 0.0 ppm.[4][9]

  • Procedure:

    • Once the acquisition is complete, apply an exponential multiplication function (ef) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (ft) to convert the time-domain signal into the frequency-domain spectrum.

    • Automatically phase (apk) and baseline correct (abs) the spectrum.

    • External Referencing:

      • Remove the analyte sample.

      • Insert a sealed NMR tube containing 85% H₃PO₄.

      • Acquire a quick spectrum of the reference (a few scans are sufficient, no need to re-lock or re-shim).

      • Process this spectrum and set the peak to exactly 0.0 ppm. Note the absolute frequency (SR value on Bruker systems).

      • Return to your analyte's spectrum and apply this saved SR value to reference it accurately.[10]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the ³¹P NMR experimental protocol.

G Workflow for ³¹P NMR Spectroscopy cluster_prep 1. Preparation cluster_setup 2. Spectrometer Setup cluster_acq 3. Data Acquisition & Processing cluster_ref 4. Referencing & Analysis A Prepare Analyte (Phosphine in Deuterated Solvent) C Insert Analyte Sample A->C B Prepare Reference (85% H3PO4 in sealed tube) J Acquire Reference Spectrum (H3PO4) B->J D Lock Field to Solvent Signal C->D E Tune Probe to ³¹P Frequency D->E F Shim Magnetic Field E->F G Acquire ¹H-Decoupled FID F->G H Fourier Transform (FID -> Spectrum) G->H I Phase & Baseline Correction H->I K Calibrate Analyte Spectrum (Set H3PO4 peak to 0.0 ppm) I->K J->K L Final Data Analysis K->L

Caption: A flowchart of the ³¹P NMR experimental workflow.

References

  • [No Author]. (n.d.). A solid-state 31P NMR study of 1:1 silver-triphenylphosphine complexes. ResearchGate. [Link]

  • Various Authors. (2022, April 8). How to perform external shift referencing of a 31P{1H} spectrum using 85% H3PO4. ResearchGate. [Link]

  • SpectraBase. (n.d.). Tricyclohexylphosphine - Optional[31P NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. RSC Publishing. [Link]

  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • University of Illinois. (n.d.). H{P} – Phosphorus Decoupled Proton NMR on the UI400 or U500. [Link]

  • DiVerdi, J. A. (n.d.). A 31P NMR External Reference for Intact Biological Systems. [Link]

  • ResearchGate. (n.d.). Tricyclohexylphosphine. [Link]

  • Schraml, J., Capka, M., & Blechta, V. (1992). 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material for - The Royal Society of Chemistry. [Link]

  • [No Author]. (n.d.). Phosphorus-31 NMR Spectroscopy. ReadingSample. [Link]

  • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. [Link]

  • Facey, G. (2007, September 24). External Chemical Shift Referencing. University of Ottawa NMR Facility Blog. [Link]

  • Diesveld, J. W., Menger, E. M., Edzes, H. T., & Veeman, W. S. (n.d.). High-resolution solid-state phosphorus-31 nuclear magnetic resonance of some triphenylphosphine transition-metal complexes. Journal of the American Chemical Society. [Link]

  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

  • [No Author]. (n.d.). Applications of 31P NMR in analytical chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Canadian Science Publishing. (n.d.). The phosphorus-31 and metal nuclear magnetic resonance spectra of complexes of tin(II) and lead(II) with tricyclohexylphosphine oxide, sulfide, and selenide. [Link]

  • SpectraBase. (n.d.). Triphenylphosphine sulfide - Optional[31P NMR] - Chemical Shifts. [Link]

  • Du, Z. (2024, March 28). 31P NMR Data Acquisition. Georgia State University. [Link]

  • PMC. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency. [Link]

  • IMSERC. (n.d.). TUTORIAL: 1D 1H-DECOUPLED 31P SPECTRUM. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. [Link]

  • [No Author]. (n.d.). 31 Phosphorus NMR. [Link]

  • Monkowius, U., et al. (n.d.). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands.... ResearchGate. [Link]

  • NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • SpectraBase. (n.d.). tri-(2,4,6-Trimethoxyphenyl)-phosphine - Optional[31P NMR] - Chemical Shifts. [Link]

  • [No Author]. (2025, April 15). 31P NMR chemical shift calculator. [Link]

  • SpectraBase. (n.d.). TRIS-[3,5-BIS-(TRIFLUOROMETHYL)-PHENYL]-PHOSPHINE-OXIDE - Optional[31P NMR]. [Link]

  • ResearchGate. (n.d.). PRACTICAL INTERPRETATION OF P-31 NMR SPECTRA. [Link]

  • [No Author]. (n.d.). Phosphorus-31 NMR: Principles and Applications. [Link]

Sources

1H NMR characterization of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: 1H NMR Profiling of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Executive Summary: The "Heartbeat" of the Ligand

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is a specialized, electron-rich secondary phosphine used primarily as a precursor for bulky phosphine ligands or as a ligand itself in transition metal catalysis.[1] Unlike tertiary phosphines, this molecule possesses a reactive P-H bond, making it susceptible to oxidation.

The Core Challenge: Distinguishing the desired secondary phosphine (


) from its oxidized phosphine oxide impurity (

) and ensuring the integrity of the electron-rich aryl substituents.

The Solution: This guide provides a self-validating 1H NMR protocol. The "heartbeat" of this characterization is the P-H coupling constant (


) .[2] We compare this metric against oxidation products and standard alternatives to provide a fail-safe purity check.

Structural Analysis & Predicted NMR Profile

The molecule features a


-symmetric structure.[1] The 3,5-dimethyl-4-methoxyphenyl substituents render the aromatic protons chemically equivalent, simplifying the aromatic region.[1]
Representative 1H NMR Data (CDCl3)
MoietyChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Diagnostic Value
P-H 4.80 – 5.50 Doublet (d)

Hz
CRITICAL: Defines the oxidation state.[1]
Ar-H (ortho to P)6.80 – 7.30Doublet/Multiplet

Hz
Confirm aromatic integrity.[1]
-OCH3 3.70 – 3.80Singlet (s)N/AVerifies 4-methoxy group.[1]
-CH3 2.20 – 2.30Singlet (s)N/AVerifies 3,5-dimethyl groups.[1]

Note on Causality: The electron-donating methoxy and methyl groups increase electron density on the phosphorus center. This typically results in a slight upfield shift of the P-H signal compared to the unsubstituted Diphenylphosphine (


 ppm).

Comparative Analysis: Target vs. Alternatives vs. Impurities

This section objectively compares the target molecule against its primary impurity (the oxide) and a standard alternative (Diphenylphosphine) to highlight specific performance markers.

Table 1: The "Self-Validating" Purity Check
FeatureTarget: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine Impurity: Phosphine Oxide (

)
Alternative: Diphenylphosphine (

)
P-H Coupling (

)
~220 Hz ~450 - 550 Hz ~215 Hz
P-H Chemical Shift ~5.0 ppm> 7.0 ppm (Downfield)~5.2 ppm
Stability Air-Sensitive (Oxidizes rapidly)Stable SolidAir-Sensitive (Pyrophoric)
Electronic Nature Highly Electron-Rich (Basic)Electron-Poor (Acidic P-H)Neutral/Mildly Basic

Key Insight: The doubling of the coupling constant from ~220 Hz to >450 Hz is the definitive "Go/No-Go" signal for catalyst preparation. If you see a doublet with


 Hz, your ligand is oxidized.

Experimental Protocol: Inert Atmosphere NMR

To ensure scientific integrity, the sample preparation must prevent in-situ oxidation, which would lead to false negatives in purity assessment.

Step-by-Step Methodology
  • Solvent Preparation:

    • Use CDCl3 or C6D6 (Benzene-d6).[1]

    • Crucial: The solvent must be degassed (freeze-pump-thaw x3) and stored over molecular sieves to remove dissolved oxygen and water.[1]

  • Sample Loading (Glovebox/Schlenk Line):

    • Weigh ~10-15 mg of the phosphine into a clean, dry vial under an argon or nitrogen atmosphere.

    • Add 0.6 mL of degassed deuterated solvent.

    • Transfer to an NMR tube and seal immediately with a tight cap (or flame seal for long-term storage).[1]

  • Acquisition:

    • Run a standard proton sequence (zg30).

    • Optional but Recommended: Run a

      
       (phosphorus-decoupled)  experiment. The target should appear as a singlet around -40 to -20 ppm.[1] If coupled (
      
      
      
      -coupled), it will be a doublet with the same
      
      
      (~220 Hz) seen in the proton spectrum.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision tree for validating the compound's identity and purity based on the NMR data.

NMR_Validation Start Start: Acquire 1H NMR Spectrum CheckPH Analyze P-H Region (4.5 - 8.0 ppm) Start->CheckPH DoubletSmall Doublet observed J ≈ 220 Hz CheckPH->DoubletSmall ~5.0 ppm DoubletLarge Doublet observed J > 450 Hz CheckPH->DoubletLarge >7.0 ppm NoDoublet No Doublet Found CheckPH->NoDoublet CheckSubst Check Substituents: OMe (3.8 ppm) & Me (2.2 ppm) DoubletSmall->CheckSubst Oxide Impurity Confirmed: Phosphine Oxide DoubletLarge->Oxide Tertiary Wrong Product: Tertiary Phosphine? NoDoublet->Tertiary Target Target Confirmed: Secondary Phosphine FinalPass PASS: High Purity Ligand CheckSubst->FinalPass Integrals Match

Figure 1: Logic flow for validating Bis(3,5-dimethyl-4-methoxyphenyl)phosphine purity via 1H NMR.

References

  • Alfa Chemistry. Bis-(3,5-dimethyl-4-methoxyphenyl)phosphine Product Details. Retrieved from

  • ChemicalBook. Bis(3,5-dimethylphenyl)phosphine Synthesis and Properties. Retrieved from [1]

  • Royal Society of Chemistry. Characterization of Secondary Phosphine Oxide Ligands (Supporting Info). Retrieved from

  • National Institutes of Health (PMC). Secondary Phosphines Bearing N-Heterocyclic Imine Groups: Polarity Umpolung of Highly Electron-Rich P–H Bonds. Retrieved from

  • PubChem. Bis(4-methoxyphenyl)phenylphosphine Spectral Information. Retrieved from [1]

Sources

A Comparative Guide to the Catalytic Activity of Bis- vs. Tris(3,5-dimethyl-4-methoxyphenyl)phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate phosphine ligand is a critical determinant for the success of transition-metal-catalyzed cross-coupling reactions. The ligand's architecture dictates the catalyst's reactivity, stability, and selectivity by modulating the steric and electronic environment of the metal center. This guide provides an in-depth comparison of two closely related, electron-rich, and bulky phosphine ligands: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine and Tris(3,5-dimethyl-4-methoxyphenyl)phosphine.

We will explore the fundamental differences in their molecular properties and project how these differences influence their performance in a common, yet challenging, catalytic application: the Suzuki-Miyaura cross-coupling of an aryl chloride. This analysis is grounded in established mechanistic principles and supported by a detailed, self-validating experimental protocol for their comparative evaluation.

The Decisive Role of Ligand Architecture: Steric and Electronic Profiles

The catalytic efficacy of a phosphine ligand is primarily governed by two interdependent factors: its steric bulk and its electronic nature.[1][2] The ligands are constructed from the 3,5-dimethyl-4-methoxyphenyl moiety, a substituent designed to confer specific, advantageous properties. The para-methoxy group is a strong electron-donating group, which increases the electron density on the phosphorus atom. The two meta-methyl groups provide significant steric hindrance.

The core difference between the two ligands lies in the number of these aryl groups attached to the phosphorus atom:

  • Tris(3,5-dimethyl-4-methoxyphenyl)phosphine (PAr₃): A tertiary phosphine with three bulky, electron-rich aryl groups. This structure maximizes both steric hindrance and electron-donating ability.

  • Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (PAr₂H): A secondary phosphine with two aryl groups and one hydrogen atom. While still bulky and electron-rich, it is significantly less sterically demanding and electron-donating than its tris-aryl counterpart.

These structural distinctions are quantified by two key parameters:

  • Tolman Cone Angle (θ): A measure of the ligand's steric bulk. The Tris(aryl)phosphine possesses a substantially larger cone angle than the Bis(aryl)phosphine, creating a more crowded coordination sphere around the metal.[3]

  • Tolman Electronic Parameter (TEP): A measure of the ligand's electron-donating strength, determined by the CO stretching frequency of a Ni(CO)₃L complex.[3] A lower TEP value indicates a more electron-rich ligand. The Tris(aryl)phosphine, with its three electron-donating methoxyphenyl groups, is expected to have a lower TEP value and thus be a stronger σ-donor than the Bis(aryl)phosphine.[4]

G cluster_0 Ligand Properties PAr3 Tris(aryl)phosphine (PAr₃) Sterics Steric Bulk (Cone Angle) Electronics Electron Donating Ability (TEP) High High PAr3->High has Strong Strong PAr3->Strong is a PAr2H Bis(aryl)phosphine (PAr₂H) Moderate Moderate PAr2H->Moderate has Weaker Weaker PAr2H->Weaker is a

Caption: Comparison of steric and electronic properties.

Mechanistic Implications in Palladium-Catalyzed Suzuki-Miyaura Coupling

To understand how these properties translate to catalytic performance, we must examine their influence on the key elementary steps of a catalytic cycle. The Suzuki-Miyaura reaction is an excellent model system.[5] The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

Suzuki_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition (Ar¹-X) trans_complex L-Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation (Ar²-B(OR)₂) trans_complex->pd0 Reductive Elimination (Ar¹-Ar²)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Oxidative Addition (Ar-X + L-Pd(0) → L-Pd(II)(Ar)(X)) This is often the rate-limiting step, particularly for less reactive electrophiles like aryl chlorides.[4] Electron-rich phosphines accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl halide.

  • PAr₃: Its strong electron-donating nature is highly beneficial, promoting efficient oxidative addition even with challenging substrates.

  • PAr₂H: While still effective, its lower electron-donating capacity may result in a slower rate of oxidative addition compared to PAr₃.

Reductive Elimination (L-Pd(II)(Ar¹)(Ar²) → L-Pd(0) + Ar¹-Ar²) This final, product-forming step is often accelerated by sterically bulky ligands.[6] The steric pressure imposed by the ligand forces the two aryl groups into proximity, facilitating the C-C bond formation and release of the product.

  • PAr₃: The significant steric bulk is expected to be highly effective at promoting reductive elimination. This is especially crucial for preventing catalyst decomposition pathways and for coupling sterically hindered substrates.[7]

  • PAr₂H: Its moderate bulk is sufficient for many substrates but may be less effective in challenging cases, potentially leading to slower turnover or side reactions.

The bulky nature of these ligands, particularly PAr₃, also favors the formation of highly reactive, monoligated L₁Pd(0) species, which are often the true active catalysts in these reactions.[8]

Experimental Guide: A Protocol for Head-to-Head Comparison

To translate theory into practice, a robust experimental design is required. The following protocol outlines a self-validating system for comparing the catalytic activity of Bis- vs. Tris(3,5-dimethyl-4-methoxyphenyl)phosphine in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. The choice of an aryl chloride as the electrophile provides a stringent test that will effectively differentiate the performance of the two ligands.

Workflow start Setup Under Inert Atmosphere reagents Add to Reaction Vessel: - Pd₂(dba)₃ (1 mol%) - Phosphine Ligand (2.5 mol%) - 4-Chloroanisole (1.0 mmol) - Phenylboronic Acid (1.5 mmol) - K₃PO₄ (2.0 mmol) - Anhydrous Toluene (5 mL) start->reagents reaction Heat to 100 °C Monitor by GC-MS at t = 1, 4, 8, 24h reagents->reaction workup Cool to RT Quench with H₂O Extract with Ethyl Acetate reaction->workup analysis Dry Organic Layer (Na₂SO₄) Concentrate in vacuo Purify via Column Chromatography workup->analysis end Characterize & Calculate Yield analysis->end

Caption: Experimental workflow for ligand comparison.

Detailed Step-by-Step Methodology

Objective: To quantify and compare the catalytic efficiency (yield vs. time) of PAr₂H and PAr₃ in a challenging Suzuki-Miyaura coupling reaction.

Materials:

  • Palladium(0) source: Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃

  • Ligands: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (Ligand A) and Tris(3,5-dimethyl-4-methoxyphenyl)phosphine (Ligand B)

  • Electrophile: 4-Chloroanisole

  • Nucleophile: Phenylboronic acid

  • Base: Anhydrous potassium phosphate (K₃PO₄)

  • Solvent: Anhydrous Toluene

  • Internal Standard for GC analysis (e.g., Dodecane)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and the respective phosphine ligand (0.025 mmol, 2.5 mol%). For a 1:1 Ligand:Pd ratio, use 0.01 mmol of ligand. The L:Pd ratio is a critical parameter to optimize.[5]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add K₃PO₄ (424 mg, 2.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and 4-chloroanisole (127 μL, 1.0 mmol).

  • Solvent and Standard: Add anhydrous toluene (5 mL) via syringe, followed by the internal standard.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: At specified time intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) via syringe, quench it with water, extract with ethyl acetate, pass through a small plug of silica, and analyze by GC-MS to determine the conversion of the starting material and the formation of the product.

  • Work-up (after 24h or completion): Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the product, 4-methoxybiphenyl.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Anticipated Results and Data Interpretation

Based on the mechanistic principles discussed, we can predict the likely outcome of this comparative experiment. The results should be tabulated for a clear, objective comparison.

Table 1: Hypothetical Performance Data for PAr₂H vs. PAr₃

LigandParameter1h4h8h24hIsolated Yield (24h)
PAr₂H % Conversion (GC)15%45%60%75%68%
PAr₃ % Conversion (GC)10%55%85%>98%95%

Interpretation of Hypothetical Data:

  • Catalytic Activity: The Tris(aryl)phosphine (PAr₃) is expected to demonstrate significantly higher overall activity, leading to a near-quantitative conversion and a much higher isolated yield for the coupling of the unreactive aryl chloride.[9]

  • Reaction Rate: While the initial rate for PAr₃ might appear slightly slower (a brief induction period can sometimes be observed with bulkier ligands), its rate accelerates and ultimately surpasses that of PAr₂H. This reflects its superior ability to facilitate both the challenging oxidative addition and the crucial reductive elimination steps.

  • Catalyst Stability: The higher yield obtained with PAr₃ suggests it forms a more stable and longer-lived catalyst under the reaction conditions, resisting decomposition pathways that may become prevalent with the less sterically protecting PAr₂H ligand.

Conclusion and Recommendations for Ligand Selection

The comparison between Bis- and Tris(3,5-dimethyl-4-methoxyphenyl)phosphine highlights a fundamental principle in catalyst development: there is a direct and predictable link between a ligand's structure and its catalytic function.

  • Tris(3,5-dimethyl-4-methoxyphenyl)phosphine (PAr₃) is the superior choice for challenging cross-coupling reactions. Its combination of high steric bulk and strong electron-donating ability makes it ideal for activating unreactive substrates like aryl chlorides, coupling sterically hindered partners, and promoting the difficult reductive elimination step. It is the recommended ligand for maximizing yield and substrate scope in complex synthetic applications.[6][10]

  • Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (PAr₂H) , while a capable ligand, is better suited for less demanding applications. It can be effective for the coupling of more reactive electrophiles, such as aryl bromides and iodides, where the ultimate in steric bulk and electron density is not required. In such cases, it may offer a more cost-effective solution.

For drug development professionals and researchers pushing the boundaries of chemical synthesis, understanding these structure-activity relationships is paramount. The judicious selection of a highly-engineered ligand like Tris(3,5-dimethyl-4-methoxyphenyl)phosphine can be the key to unlocking previously inaccessible chemical space and accelerating the discovery process.

References

  • Imamoto, T. (2008). Rationally designed P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 84(4), 95-108. [Link]

  • Imamoto, T., et al. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society of Japan. [Link]

  • Jang, Y. H., et al. (2002). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 35(4), 1235-1240. [Link]

  • Clarke, M. L., & Frew, J. J. R. (2009). Ligand electronic effects in homogeneous catalysis using transition metal complexes of phosphine ligands. Organometallic Chemistry, 35, 19-46. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 829. [Link]

  • Shields, J. D., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(10), 1017-1023. [Link]

  • Çetinkaya, B., et al. (2018). Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura CC. ChemistrySelect, 3(23), 6435-6440. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Jang, Y. H., et al. (2002). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Korea Kumho Petrochemical Co., Ltd. [Link]

  • University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. University of Manchester Research Explorer. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]

  • Gessner Group. (n.d.). Phosphines and Catalysis. Gessner Group Research. [Link]

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Kumar, P., et al. (2017). Palladium(ii)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry, 41(20), 11956-11967. [Link]

  • Zhang, J., & Schmalz, H.-G. (2008). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society, 130(41), 13512-13513. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Thieme Chemistry. (n.d.). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. Thieme E-Books & E-Journals. [Link]

  • Martin, R., & Buchwald, S. L. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Al-Rawajfeh, A. E., et al. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-12. [Link]

  • Pérez-Rodríguez, M., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1051-1064. [Link]

  • Topczewski, J. J., et al. (2016). Bulky, Electron-Rich, Renewable: Analogues of Beller's Phosphine for Cross-Couplings. ResearchGate. [Link]

  • Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Adnan, R. H., et al. (2021). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Functional Materials, 31(39), 2103527. [Link]

  • Adnan, R. H., et al. (2021). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Functional Materials. [Link]

  • Tereniak, S. J., et al. (2016). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. Journal of the American Chemical Society, 138(35), 11210-11218. [Link]

  • Catalysis Science & Technology. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Royal Society of Chemistry. [Link]

  • Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Tris(4-methoxyphenyl)phosphine. Wikipedia, The Free Encyclopedia. [Link]

  • Ogi, K., et al. (2009). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): Efficient Catalysts for the Cyanosilylation and Cyanocarbonation of Aldehydes and Ketones. Molecules, 14(9), 3295-3304. [Link]

Sources

The Chemist's Compass: Navigating Steric Landscapes with a Comparative Guide to Tolman Cone Angles of Substituted Aryl Phosphines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate phosphine ligand is a critical decision that can define the success of a catalytic reaction. The steric bulk of these ligands, quantified by the Tolman cone angle, is a paramount factor governing reaction rates, selectivity, and catalyst stability. This guide provides an in-depth comparison of the Tolman cone angles for a series of common and influential substituted aryl phosphines, supported by experimental and computational data. We will delve into the structural nuances that dictate these angles and explore the profound implications for catalyst performance, offering a robust framework for rational ligand design.

The steric profile of a phosphine ligand, or how much space it occupies around a metal center, is a key determinant of its behavior in a catalytic cycle. In 1977, Chadwick A. Tolman introduced the concept of the "cone angle" (θ) as a quantitative measure of this steric bulk.[1] It is defined as the apex angle of a cone, centered on the metal, that encompasses the entire phosphine ligand. A larger cone angle signifies a bulkier ligand, which can have significant consequences for the coordination environment of the metal, influencing substrate approach, product dissociation, and the overall reaction pathway.

Comparing the Steric Footprint: A Data-Driven Analysis of Substituted Aryl Phosphines

The steric properties of aryl phosphines can be finely tuned by introducing substituents on the phenyl rings. The position and nature of these substituents dramatically alter the ligand's cone angle, providing a powerful tool for catalyst optimization. The following table summarizes the Tolman cone angles for a selection of key substituted aryl phosphines, highlighting the impact of electronic and steric modifications.

Phosphine LigandSubstituentTolman Cone Angle (θ) [°]Method of Determination
Triphenylphosphine (PPh₃)None145X-ray Crystallography
Tri(p-tolyl)phosphine (P(p-tolyl)₃)p-CH₃145X-ray Crystallography
Tri(m-tolyl)phosphine (P(m-tolyl)₃)m-CH₃165Computational (DFT)
Tri(o-tolyl)phosphine (P(o-tolyl)₃)o-CH₃194X-ray Crystallography[2]
Tris(mesityl)phosphine (P(mesityl)₃)2,4,6-(CH₃)₃212X-ray Crystallography[3]
Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃)Perfluoro184Computational (DFT)[3]
Tris(p-trifluoromethylphenyl)phosphine (P(p-CF₃C₆H₄)₃)p-CF₃152Computational (DFT)[3]
Tris(p-methoxyphenyl)phosphine (P(p-MeOC₆H₄)₃)p-OCH₃152Computational (DFT)[3]

Key Observations and Mechanistic Insights:

  • Positional Isomerism Matters: The dramatic increase in cone angle from P(p-tolyl)₃ (145°) to P(o-tolyl)₃ (194°) underscores the profound impact of substituent position. Ortho-substituents create significantly more steric hindrance around the phosphorus atom, directly impacting the accessibility of the metal center.

  • Buttressing Effects: The exceptionally large cone angle of P(mesityl)₃ (212°) is a consequence of the two ortho-methyl groups on each phenyl ring, which effectively shield the metal's coordination sphere.[3]

  • Electronic vs. Steric Effects: While the electronic nature of substituents certainly plays a role in catalysis, the cone angle provides a clear metric for the steric component. For instance, while P(p-CF₃C₆H₄)₃ is more electron-withdrawing than PPh₃, its cone angle is only slightly larger, suggesting that its steric influence is comparable.

  • Subtle Electronic Influence on Sterics: The similar cone angles of P(p-CF₃C₆H₄)₃ and P(p-MeOC₆H₄)₃, despite their opposing electronic properties, indicate that for para-substituents, the steric effect is largely dictated by the size of the substituent itself, rather than its electronic influence on bond lengths and angles within the ligand.

The Ripple Effect: How Cone Angle Dictates Catalytic Performance

The steric environment created by phosphine ligands has a direct and measurable impact on the outcome of catalytic reactions.

Case Study 1: Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, the size of the phosphine ligand can influence both the rate of oxidative addition and reductive elimination. Generally, bulkier ligands that promote the formation of monoligated palladium species are often more active.[4] However, excessively bulky ligands can hinder the approach of the coupling partners. For instance, while moderately bulky phosphines can be effective, extremely large ligands may inhibit the reaction. Computational studies have shown that the energy barriers for key steps in the Suzuki-Miyaura catalytic cycle are influenced by a combination of both steric and electronic ligand effects.[2]

Case Study 2: Heck Reaction

The regioselectivity and efficiency of the Heck reaction are also highly sensitive to the steric properties of the phosphine ligand. Bulky ligands can favor the formation of the thermodynamically more stable trans-product.[5] Furthermore, the use of sterically demanding phosphines can promote the dissociation of a ligand from the metal center, which is often a prerequisite for the coordination of the olefin and subsequent migratory insertion.[6]

Determining the Tolman Cone Angle: A Methodological Overview

The Tolman cone angle can be determined through both experimental and computational methods. Each approach offers unique advantages and insights.

Experimental Determination via Single-Crystal X-ray Diffraction (SCXRD)

This is the gold standard for determining the precise three-dimensional structure of a metal-phosphine complex. From the crystallographic data, the Tolman cone angle can be calculated.

G cluster_0 Experimental Workflow for Tolman Cone Angle Determination A Crystal Growth & Selection B Mounting on Goniometer A->B Select suitable single crystal C X-ray Data Collection B->C Precise orientation in X-ray beam D Structure Solution C->D Collect diffraction pattern E Structure Refinement D->E Determine atomic positions F Cone Angle Calculation E->F Refine structural model

Caption: Workflow for experimental determination of the Tolman cone angle.

Step-by-Step Protocol:

  • Crystal Growth and Selection: High-quality single crystals of the metal-phosphine complex are grown, typically by slow evaporation of a saturated solution. A suitable crystal is selected under a microscope.[7]

  • Mounting: The selected crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.[8]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[8]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. This initial model of the structure is then solved using various computational methods.[7]

  • Structure Refinement: The initial structural model is refined to achieve the best possible agreement between the observed and calculated diffraction patterns. This process yields highly accurate atomic coordinates, bond lengths, and bond angles.[8]

  • Cone Angle Calculation: With the refined crystal structure, the Tolman cone angle is calculated. This is typically done using software that can model the van der Waals radii of the atoms and determine the angle of the cone that encompasses the ligand. A standard metal-phosphorus bond length of 2.28 Å is often used for consistency.[9]

Computational Determination using Molecular Mechanics and Density Functional Theory (MM/DFT)

Computational chemistry provides a powerful and often more accessible alternative for estimating Tolman cone angles, especially for ligands that are difficult to crystallize.

G cluster_1 Computational Workflow for Tolman Cone Angle Calculation G Ligand Structure Generation H Conformational Search (MM) G->H Generate initial 3D structure I Geometry Optimization (DFT) H->I Identify low-energy conformers J Cone Angle Calculation I->J Refine geometry and electronic structure

Caption: Workflow for computational determination of the Tolman cone angle.

Step-by-Step Protocol:

  • Ligand Structure Generation: An initial three-dimensional structure of the phosphine ligand is generated using molecular modeling software.

  • Conformational Search: A molecular mechanics (MM) based conformational search is performed to identify the low-energy conformers of the ligand.[3][10] This is a crucial step as the cone angle can be conformation-dependent.

  • Geometry Optimization: The lowest energy conformers are then subjected to a more accurate geometry optimization using Density Functional Theory (DFT).[3][10] This step refines the bond lengths, bond angles, and dihedral angles of the ligand.

  • Cone Angle Calculation: The Tolman cone angle is calculated from the optimized geometry. Specialized software or custom scripts are used to determine the angle of the cone that encompasses the van der Waals radii of the ligand's atoms, again often assuming a standard metal-phosphorus distance.[3]

Conclusion: A Strategic Approach to Ligand Selection

The Tolman cone angle remains a cornerstone concept in the field of catalysis, providing a simple yet powerful metric for quantifying the steric influence of phosphine ligands. As demonstrated, the strategic placement of substituents on the aryl rings of these ligands allows for a remarkable degree of control over their steric bulk. This, in turn, provides chemists with a valuable tool to fine-tune the performance of their catalysts, optimizing for activity, selectivity, and stability. By understanding the principles outlined in this guide and utilizing the provided data, researchers can make more informed decisions in the rational design of phosphine ligands for a wide array of catalytic transformations.

References

  • Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036–15048. [Link]

  • Wikipedia. (2023). Tris(o-tolyl)phosphine. [Link]

  • Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036–15048. [Link]

  • Wikipedia. (2023). Ligand cone angle. [Link]

  • Müller, T. E., & Mingos, D. M. P. (1995). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Journal of Organometallic Chemistry, 500(1-2), 221-229. [Link]

  • University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]

  • SERC Carleton. (2018, June 15). Single-crystal X-ray Diffraction. [Link]

  • Oreate. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • University of California, Irvine. (2016, February 24). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TP. [Link]

  • ACS Publications. (2011, March 9). P,O-Ferrocenes in Suzuki−Miyaura C,C Couplings. [Link]

  • Semantic Scholar. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • RSC Publishing. (2023, March 22). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]

  • University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • University of Wisconsin-Madison. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • SERC Carleton. (2018, June 15). Single-crystal X-ray Diffraction. [Link]

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is an electron-rich secondary aryl phosphine. Unlike simple triphenylphosphine, the presence of electron-donating groups (methoxy at para and methyls at meta positions) significantly increases the electron density at the phosphorus center.

Operational Implication: This molecule is highly susceptible to oxidation . While bulky aryl groups provide some kinetic stabilization, you must treat this compound as pyrophoric (spontaneously igniting in air) or, at minimum, capable of generating significant exothermic heat upon exposure to atmospheric oxygen.

Hazard Profile Table
PropertyCharacteristicOperational Risk
Reactivity High (Nucleophilic Phosphorus)Rapid oxidation; potential fire hazard if concentrated.
Odor Characteristic Phosphine (Garlic/Rotten Fish)Low odor threshold; indicates containment breach.
Toxicity Suspected Acute ToxinPhosphines often target CNS/Respiratory systems.[1]
State Solid (likely crystalline)Dust explosion hazard if aerosolized.

The Chemistry of Disposal (Causality)

To dispose of this chemical safely, we cannot simply discard it. We must chemically transform the reactive phosphorus (


) into a stable phosphate/phosphinate (

) species.

The Mechanism: We utilize Sodium Hypochlorite (Bleach) or Hydrogen Peroxide to oxidize the phosphorus.



Why Bleach? While Hydrogen Peroxide (


) is a clean oxidant, it can be too vigorous for electron-rich phosphines, leading to frothing and runaway exotherms. Dilute Sodium Hypochlorite (10-15% commercial bleach)  is the preferred quenching agent because:
  • Odor Control: It immediately neutralizes the foul "rotten garlic" smell common to phosphines.

  • pH Control: The basicity of bleach helps solubilize the resulting acidic oxidation products (

    
    ).
    

Pre-Operational Prerequisites

Engineering Controls
  • Primary: Inert Atmosphere Glovebox (Preferred for handling pure solids).

  • Secondary: Chemical Fume Hood (Face velocity > 100 fpm). Note: All quenching must happen here.

Personal Protective Equipment (PPE)[2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) + Face Shield (if working > 5g).

  • Hands: Double Nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for spill cleanup.

  • Body: Flame-resistant (Nomex) lab coat.

Step-by-Step Quenching Protocol

This protocol is a self-validating system designed to prevent thermal runaway.

Phase 1: Preparation & Dilution
  • Inert Transfer: If the material is in a glovebox, dissolve it in a non-reactive solvent (Dichloromethane or Toluene) before bringing it out.

  • Solvent Selection: If the material is already outside, dissolve the solid phosphine in a carrier solvent (Toluene or THF) to a concentration of < 5 wt% .

    • Reasoning: Dilution adds heat capacity, acting as a thermal heat sink during the oxidation.

  • Cooling: Place the reaction vessel (flask) into an ice/water bath (0°C) .

    • Reasoning: Arrhenius equation logic—lowering temperature slows the reaction rate and manages the exotherm.

Phase 2: Controlled Oxidation
  • The Oxidant: Prepare a 10% Sodium Hypochlorite solution (commercial bleach).

  • Addition: Add the bleach solution dropwise to the stirred phosphine solution.

    • Observation: Watch for a temperature spike or color change.

    • Rate: Maintain internal temperature < 20°C.

  • Stoichiometry: Add bleach until a 20% excess is achieved (calculated by moles).

  • Stirring: Allow the mixture to stir at room temperature for 2-4 hours.

Phase 3: Validation (The "Trust" Step)

Do not assume the reaction is complete. Verify:

  • Starch-Iodide Test: Dip a starch-iodide paper into the aqueous layer. It should turn dark blue/black , indicating excess oxidant (hypochlorite) is present.

    • If White:[2][3][4] You have not added enough bleach. Add more and re-stir.

  • Odor Check: Carefully waft. The "garlic" smell should be replaced by a "chlorine" smell.

Phase 4: Final Disposal
  • Separation: If a biphasic mixture formed (e.g., Toluene/Water), separate the layers.

  • Tagging: Label the aqueous waste as "Alkaline Oxidizer Waste (Contains Bleach/Phosphates)."

  • Organic Layer: Dispose of the organic solvent as "Non-Halogenated Organic Waste" (or Halogenated if DCM was used).

Visual Workflow (Graphviz)

PhosphineDisposal Start Start: Solid/Residue Bis(3,5-dimethyl-4-methoxyphenyl)phosphine PPE Step 1: Don PPE (FR Coat, Goggles, Double Gloves) Start->PPE Dilute Step 2: Dilution Dissolve in Toluene/THF (<5% conc) PPE->Dilute Cool Step 3: Thermal Control Cool to 0°C (Ice Bath) Dilute->Cool Oxidize Step 4: Quenching Dropwise addition of 10% NaOCl (Bleach) Cool->Oxidize Slow Addition Check Step 5: Validation Starch-Iodide Paper Test Oxidize->Check Stir 2-4 hrs Decision Is Paper Blue? Check->Decision MoreBleach Add more Bleach Stir 1 hr Decision->MoreBleach No (White) Waste Step 6: Disposal Label: Alkaline Oxidizer Waste Decision->Waste Yes (Blue/Black) MoreBleach->Check

Figure 1: Logical flow for the controlled oxidative quenching of electron-rich phosphines.

Emergency Spill Management

Scenario: You drop a vial of the solid phosphine outside the hood.

  • Evacuate & Ventilate: Clear the immediate area.[5][6] Phosphines can be respiratory irritants.[1][5][7]

  • Fire Watch: Have a Class D (or ABC) fire extinguisher ready. If it smokes/ignites, do not use water.[4]

  • Dry Containment: Cover the spill with dry sand or vermiculite .

    • Critical: Do NOT use paper towels (high surface area + flammable = fire risk).

  • Chemical Quench (In-situ):

    • Once covered in sand, carefully wet the sand pile with 10% Bleach solution .

    • Allow to sit for 30 minutes.

  • Cleanup: Scoop the damp sand/chemical mixture into a waste container. Double bag.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][9][10] The National Academies Press.[8][11] [Link]

  • UCLA Environment, Health & Safety. (n.d.). SOP: Pyrophoric Liquid Reagents. University of California, Los Angeles. [Link]

  • Yale Environmental Health & Safety. (2020). Standard Operating Procedure: Pyrophoric & Water Reactive Compounds. Yale University. [Link]

  • American Chemical Society. (2015).[11] Identifying and Evaluating Hazards in Research Laboratories. ACS.[11] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3,5-dimethyl-4-methoxyphenyl)phosphine
Reactant of Route 2
Reactant of Route 2
Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.